Olivetolic Acid
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16/h6-7,13-14H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFKFRRXJUJGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197688 | |
| Record name | Olivetolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-72-5 | |
| Record name | Olivetolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olivetolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivetolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLIVETOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8J575L93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enzymatic Architecture of Olivetolic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivetolic acid, a resorcinolic acid, stands as the central polyketide precursor to the vast array of cannabinoids synthesized in Cannabis sativa. Its formation from the primary metabolites hexanoyl-CoA and malonyl-CoA is a finely orchestrated two-step enzymatic cascade. This technical guide provides an in-depth exploration of the core mechanism, detailing the roles of Tetraketide Synthase (TKS) and this compound Cyclase (OAC), summarizing key quantitative data, and presenting detailed experimental protocols for the study of this pivotal biosynthetic pathway.
The Core Mechanism: A Two-Enzyme System
The biosynthesis of this compound is not the work of a single enzyme but a sequential reaction catalyzed by two distinct proteins: Tetraketide Synthase (TKS), also known as Olivetol Synthase (OLS), and this compound Cyclase (OAC).[1][2][3]
Step 1: Linear Tetraketide Synthesis by Tetraketide Synthase (TKS)
The process is initiated by TKS, a type III polyketide synthase (PKS).[1][4] This enzyme catalyzes the iterative condensation of one molecule of hexanoyl-CoA (the starter unit) with three molecules of malonyl-CoA (the extender units). This reaction involves a series of decarboxylative Claisen condensations to build a linear poly-β-keto intermediate, specifically a tetraketide. In the absence of the subsequent enzyme, OAC, the TKS reaction primarily yields olivetol, the decarboxylated form of this compound, through a non-enzymatic C2 → C7 decarboxylative aldol condensation. Other derailment byproducts, such as pentyl diacetic lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL), can also be formed through premature lactonization of reaction intermediates.
Step 2: Cyclization to this compound by this compound Cyclase (OAC)
The linear tetraketide intermediate produced by TKS is the substrate for this compound Cyclase (OAC). OAC is a dimeric α+β barrel (DABB) protein that catalyzes a crucial C2–C7 intramolecular aldol condensation. A key feature of this reaction is the retention of the carboxylate group, which is uncommon in plant polyketide biosynthesis. This enzymatic cyclization is highly specific and essential for the formation of this compound, the direct precursor for downstream cannabinoid biosynthesis. Structural and mutagenesis studies have identified Tyr72 and His78 as key acid/base catalysts within the OAC active site.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and related products.
Table 1: In Vitro Product Titers from TKS and TKS/OAC Reactions
| Enzyme(s) | Product | Titer (nm) | Reference |
| TKS | Olivetol | 416 ± 96 | |
| TKS | Hexanoyl triacetic acid lactone (HTAL) | 5.4 ± 3.7 | |
| TKS + OAC | This compound | 13.7 ± 4.0 |
Table 2: Engineered E. coli Production of this compound
| Strain/Condition | Titer (mg/L) | Reference |
| Initial engineered E. coli strain | 0.11 | |
| Engineered E. coli with optimized precursor supply | 9.18 | |
| Engineered E. coli with β-oxidation reversal and optimized fermentation | 80 |
Table 3: Kinetic Parameters of Olivetol Synthase (OLS/TKS)
| Substrate | Product | kcat/Km (s⁻¹M⁻¹) | Reference |
| Hexanoyl-CoA | Olivetol | 1013 | |
| Hexanoyl-CoA | Tetraketide pyrone | 280 | |
| Hexanoyl-CoA | Triketide pyrone | 811 |
Visualizing the Pathway and Workflows
Biochemical Pathway of this compound Formation
Caption: Enzymatic cascade for this compound synthesis.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro this compound synthesis and analysis.
Experimental Protocols
Recombinant Expression and Purification of TKS and OAC
This protocol is adapted from methodologies described for expressing these enzymes in E. coli.
-
Gene Synthesis and Cloning: Codon-optimized cDNAs for C. sativa TKS and OAC are synthesized and cloned into a suitable expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., N- or C-terminal His6-tag) for purification.
-
Bacterial Culture: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to culture at a lower temperature (e.g., 16-22°C) for 16-20 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., at 15,000 x g for 30 minutes at 4°C).
-
Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Confirm the purity of the eluted protein by SDS-PAGE.
-
Buffer exchange the purified protein into a suitable storage buffer (e.g., using dialysis or a desalting column).
-
Determine the protein concentration using a standard method (e.g., Bradford assay or Nanodrop).
-
In Vitro Enzyme Assay for this compound Biosynthesis
This protocol describes the reconstitution of the this compound biosynthesis pathway in vitro using purified TKS and OAC.
-
Reaction Mixture: Prepare the reaction mixture in a total volume of 50-100 µL:
-
Buffer: 100 mM sodium citrate buffer (pH 5.5).
-
Substrates:
-
100-200 µM Hexanoyl-CoA.
-
200-600 µM Malonyl-CoA.
-
-
Enzymes:
-
Purified TKS (e.g., 1-5 µg).
-
Purified OAC (e.g., 1-5 µg).
-
-
-
Reaction Incubation:
-
Pre-incubate the reaction mixture without the enzymes at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified enzymes.
-
Incubate at 30°C for a defined period (e.g., 1-3 hours).
-
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding an equal volume of ethyl acetate containing a small amount of acetic acid (e.g., 1-2%).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Sample Preparation for Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
HPLC and LC-MS/MS Analysis of Reaction Products
This protocol provides a general method for the separation and quantification of this compound and related compounds.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might be from 70% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.
-
Detection Wavelength: 228 nm and 280 nm are suitable for detecting olivetol and this compound.
-
Quantification: Create a standard curve using authentic standards of this compound and olivetol to quantify the products in the enzymatic reactions.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification:
-
LC System: Coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for the acidic nature of this compound.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions.
-
This compound: m/z 223.1 → 179.1.
-
Olivetol: m/z 179.1 → 137.1.
-
Note: These transitions should be optimized on the specific instrument being used.
-
-
Conclusion
The formation of this compound from hexanoyl-CoA and malonyl-CoA is a well-defined, two-step enzymatic process that is fundamental to the biosynthesis of cannabinoids. The synergistic action of Tetraketide Synthase and this compound Cyclase ensures the specific production of the required carboxylated precursor. The detailed mechanisms and protocols presented in this guide provide a solid foundation for researchers and professionals aiming to study, engineer, and harness this critical biosynthetic pathway for applications in synthetic biology and drug development.
References
- 1. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 4. Biosynthesis of cannabinoid precursor this compound in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
Olivetolic acid's function in plant secondary metabolism.
An In-depth Technical Guide on the Function of Olivetolic Acid in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound's pivotal role in plant secondary metabolism, with a primary focus on its function as the central precursor in cannabinoid biosynthesis. The document details the enzymatic processes, regulatory aspects, and experimental methodologies relevant to the study of this significant polyketide.
Executive Summary
This compound (OA) is an alkylresorcinolic acid that serves as the polyketide nucleus for the vast array of cannabinoids found in Cannabis sativa.[1][2][3] Its biosynthesis is a critical control point in the pathway leading to the production of medicinally and psychoactively significant compounds such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[2] The formation of OA is a two-step enzymatic process catalyzed by this compound synthase (also known as tetraketide synthase) and this compound cyclase.[4] Beyond its role as a biosynthetic intermediate, this compound itself has demonstrated antimicrobial, cytotoxic, and photoprotective properties. Understanding the biosynthesis and function of this compound is paramount for the metabolic engineering of cannabinoid production in various expression systems and for the discovery of novel therapeutic agents.
Biosynthesis of this compound
The biosynthesis of this compound occurs predominantly in the glandular trichomes of Cannabis sativa flowers. The pathway commences with precursors from fatty acid metabolism and culminates in a cyclized polyketide.
Precursor Molecules
The biosynthesis of this compound utilizes two primary precursor molecules:
-
Hexanoyl-CoA: This serves as the starter unit for the polyketide chain. It is derived from fatty acid biosynthesis.
-
Malonyl-CoA: Three molecules of malonyl-CoA are used as extender units in the iterative condensation process.
Core Enzymatic Reactions
Two key enzymes, acting in concert, are responsible for the synthesis of this compound:
-
Tetraketide Synthase (TKS): Previously referred to as olivetol synthase (OLS), TKS is a type III polyketide synthase (PKS). It catalyzes the sequential decarboxylative condensation of three malonyl-CoA units with one molecule of hexanoyl-CoA. This series of Claisen condensations results in the formation of a linear tetraketide intermediate, 3,5,7-trioxododecanoyl-CoA.
-
This compound Cyclase (OAC): This enzyme is crucial for the proper cyclization of the tetraketide intermediate. OAC catalyzes an intramolecular C2-C7 aldol condensation of the linear polyketide chain. A key feature of this reaction is the retention of the carboxylic acid group, which is rare for plant polyketides. OAC is a dimeric α+β barrel (DABB) protein, structurally similar to polyketide cyclases found in Streptomyces.
In the absence of OAC, the TKS enzyme alone primarily produces olivetol, the decarboxylated form of this compound, along with other byproduct pyrones such as pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL). The presence of OAC ensures the regioselective cyclization to form this compound.
Role as a Precursor in Cannabinoid Biosynthesis
This compound is the foundational molecule for the biosynthesis of the vast majority of cannabinoids. The pathway proceeds as follows:
-
Prenylation: The enzyme geranylpyrophosphate:olivetolate geranyltransferase catalyzes the prenylation of this compound with geranyl pyrophosphate (GPP). This reaction forms cannabigerolic acid (CBGA).
-
"Mother Cannabinoid": CBGA is often referred to as the "mother cannabinoid" because it is the direct precursor to the acidic forms of the most well-known cannabinoids.
-
Enzymatic Conversion: Specific synthase enzymes convert CBGA into other cannabinoid acids:
-
THCA synthase converts CBGA to Δ⁹-tetrahydrocannabinolic acid (THCA).
-
CBDA synthase converts CBGA to cannabidiolic acid (CBDA).
-
CBCA synthase converts CBGA to cannabichromenic acid (CBCA).
-
These acidic cannabinoids can then be decarboxylated by heat or light to their neutral, pharmacologically active forms (THC, CBD, CBC).
Quantitative Data Summary
The production of this compound has been a significant target for metabolic engineering. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Product Profile of TKS Assays
| Enzyme(s) Present | This compound | Olivetol | PDAL & HTAL (α-pyrones) | Reference |
| TKS alone | Not detected | Major product | Detected | |
| TKS + OAC | Major product | Decreased formation | Detected |
Table 2: Production of this compound in Engineered Microorganisms
| Host Organism | Engineering Strategy | Titer (mg/L) | Reference |
| Escherichia coli | Expression of TKS, OAC, and precursor pathway enzymes | 80 | |
| Yarrowia lipolytica | Debottlenecking precursor supply (hexanoyl-CoA, malonyl-CoA) | 83-fold increase (specific titer not stated) | |
| Fungal hosts (Aspergillus nidulans) | Utilization of fungal PKS systems | >100 | |
| Saccharomyces cerevisiae | Expression of TKS and OAC with hexanoate feeding | 0.48 |
Experimental Protocols
This section outlines methodologies for the analysis of this compound biosynthesis.
In Vitro Enzyme Assay for this compound Production
This protocol describes the reconstitution of the this compound biosynthesis pathway in vitro using purified TKS and OAC enzymes.
1. Reagents and Buffers:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM DTT.
-
Substrates:
-
Hexanoyl-CoA (10 mM stock in water)
-
Malonyl-CoA (10 mM stock in water)
-
-
Enzymes:
-
Purified recombinant TKS protein
-
Purified recombinant OAC protein
-
-
Stop Solution: 20% (v/v) Acetic Acid.
2. Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube with a total volume of 100 µL.
-
Add the following components to the assay buffer:
-
1 µL Hexanoyl-CoA (final concentration: 100 µM)
-
5 µL Malonyl-CoA (final concentration: 500 µM)
-
2-5 µg of purified TKS
-
2-5 µg of purified OAC
-
-
For a negative control (TKS only), omit the OAC enzyme.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in 50 µL of methanol for analysis.
Analytical Method: HPLC Analysis
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 270 nm and 305 nm.
3. Quantification:
-
Prepare a standard curve using an authentic this compound standard of known concentrations.
-
Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and UV spectrum to the standard.
References
- 1. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Bioactive Landscape of Olivetolic Acid Derivatives: A Technical Guide to Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivetolic acid, a key biosynthetic precursor to the vast array of cannabinoids, and its synthetic and natural derivatives are emerging as a compelling class of bioactive molecules with significant pharmacological potential. This technical guide provides an in-depth exploration of the current understanding of this compound derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document synthesizes quantitative bioactivity data, details key experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction: The Therapeutic Promise of a Cannabinoid Cornerstone
This compound is a naturally occurring alkylresorcinolic acid that serves as the foundational building block for the biosynthesis of hundreds of cannabinoids in Cannabis sativa.[1] Beyond its role as a precursor, this compound and its derivatives are demonstrating a spectrum of biological activities that position them as promising candidates for therapeutic development. These compounds possess a flexible scaffold that allows for structural modifications, leading to a diverse library of molecules with potentially enhanced potency and target specificity. This guide will delve into the core pharmacological activities of these derivatives, providing the technical details necessary to inform future research and development endeavors.
Biosynthesis of this compound: The Starting Point
The formation of this compound in Cannabis sativa is a two-step enzymatic process. It begins with the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS) known as this compound synthase (OAS) or tetraketide synthase (TKS).[1][2] The resulting linear polyketide intermediate is then cyclized by the enzyme this compound cyclase (OAC) to form this compound.[1][2] This biosynthetic pathway is a critical control point in the production of cannabinoids and a target for metabolic engineering to produce novel derivatives.
Below is a diagram illustrating the core biosynthetic pathway of this compound.
Pharmacological Activities and Quantitative Data
This compound derivatives have demonstrated a range of promising pharmacological activities. This section summarizes the key findings and presents available quantitative data in a structured format.
Anticancer Activity
While direct evidence for the anticancer effects of a wide range of this compound derivatives is still emerging, studies on related resorcinol structures and downstream cannabinoids suggest a strong potential. The mechanism of action is often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected this compound-Related Compounds
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Olivacine Derivative 15 | L1210 (Murine Leukemia) | Cytotoxicity | 0.33 µM | |
| Olivacine Derivative 25 | L1210 (Murine Leukemia) | Cytotoxicity | 1.5 µM | |
| Olivacine Derivative 25 | A549 (Human Lung Carcinoma) | Cytotoxicity | 2.12 µM | |
| Oleanolic Acid | HL-60 (Human Leukemia) | Cytotoxicity | 44 µM | |
| Synthetic β-nitrostyrene derivative | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxicity | 0.81 ± 0.04 µg/mL | |
| Synthetic β-nitrostyrene derivative | MDA-MB-231 (Human Breast Adenocarcinoma) | Cytotoxicity | 1.82 ± 0.05 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and its derivatives are attributed to their ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide synthase (NOS) and cyclooxygenases (COX).
Table 2: Anti-inflammatory Activity of this compound and Related Compounds
| Compound/Derivative | Target/Assay | IC50 Value | Reference |
| Olivetol | Prostaglandin Synthesis Inhibition | - | |
| Oleacein | PLA2 + 5-LOX | 16.11 µM | |
| Oleacein | 5-LOX | 45.02 µM | |
| Oleacein | COX-2 | 1.27 µM | |
| Hydroxytyrosol | COX-1 | 0.13 µM |
Neuroprotective Activity
Emerging research suggests that this compound and its derivatives may offer protection against neurodegenerative processes. This compound itself has shown a modest anticonvulsant effect in a mouse model of Dravet syndrome. The neuroprotective mechanisms are thought to involve antioxidant, anti-inflammatory, and anti-apoptotic pathways.
Table 3: Neuroprotective and Cannabinoid Receptor Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Target/Assay | Activity | Value | Reference |
| This compound | Scn1a+/- mouse model | Anticonvulsant | Modest effect at 100 mg/kg | |
| Synthetic Derivative (CB-25) | Human CB1 Receptor (cAMP formation) | Agonist | EC50 = 1600 nM | |
| Synthetic Derivative (CB-52) | Human CB1 Receptor (cAMP formation) | Agonist | EC50 = 2600 nM | |
| Synthetic Derivative (CB-52) | N18TG2 cells (cAMP formation) | Agonist | IC50 = 450 nM |
Antimicrobial Activity
This compound derivatives have shown notable activity against various bacterial strains, particularly Gram-positive bacteria. The length of the alkyl side chain appears to play a crucial role in their antibacterial potency.
Table 4: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC Value | Reference |
| Cannabidiolic acid (CBDA) | Gram-positive pathogens | 2 µg/mL | |
| Cannabidiol (CBD) | Gram-positive pathogens | 1-2 µg/mL |
Key Signaling Pathways
The pharmacological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While research is ongoing, evidence from related compounds points towards the modulation of key pathways in cancer, inflammation, and neuroprotection.
NF-κB and Nrf2 Signaling in Cancer and Inflammation
The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (nuclear factor erythroid 2-related factor 2) are critical regulators of inflammatory and antioxidant responses and are often dysregulated in cancer. Derivatives of the related triterpenoid, oleanolic acid, have been shown to target these pathways. It is plausible that this compound derivatives with similar structural motifs could exert their anti-inflammatory and anticancer effects through the modulation of these pathways.
Cannabinoid Receptor Signaling
Synthetic derivatives of olivetol have been shown to act as ligands for cannabinoid receptors CB1 and CB2. These G protein-coupled receptors are involved in a wide range of physiological processes, and their modulation can lead to analgesic, anti-inflammatory, and neuroprotective effects. The binding of a ligand to these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the bioactivity of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., MCF-7, A549).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity: Nitric Oxide Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured macrophages.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in complete DMEM.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Neuroprotective Activity: Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective effects of compounds.
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.
-
For a more neuron-like phenotype, cells can be differentiated by treating with retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
Seeding and Pre-treatment:
-
Seed the cells (differentiated or undifferentiated) in a 96-well plate.
-
After 24 hours, pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA), MPP+, or amyloid-β peptide.
-
Incubate for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Assess cell viability using the MTT assay as described in section 5.1.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the neurotoxin alone.
-
Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).
-
Conclusion and Future Directions
This compound and its derivatives represent a promising and largely untapped resource for the development of novel therapeutics. The evidence to date highlights their potential in oncology, inflammatory diseases, neurology, and infectious diseases. The versatility of the this compound scaffold allows for the generation of a wide array of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective derivatives.
-
Elucidation of Molecular Mechanisms: To precisely identify the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: To validate the in vitro findings in relevant animal models of disease and to assess the toxicological profile of lead compounds.
-
Metabolic Engineering and Synthetic Biology: To develop efficient and scalable methods for the production of this compound and its novel derivatives.
The continued exploration of this fascinating class of molecules holds great promise for the discovery of next-generation therapies for a range of human diseases.
References
The Central Role of Olivetolic Acid in Cannabinoid Biosynthesis: A Technical Guide to the Formation of CBGA, CBDA, and THCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diverse pharmacological activities of cannabinoids, primarily produced by Cannabis sativa, have spurred intense scientific interest. At the heart of the biosynthesis of the major cannabinoids lies olivetolic acid, a resorcinolic acid that serves as the foundational building block for a vast array of these compounds. This technical guide provides an in-depth exploration of the enzymatic cascade that channels this compound into the production of cannabigerolic acid (CBGA), the central precursor to the acidic cannabinoids, which is subsequently converted into cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA). This document will detail the core enzymatic reactions, present quantitative data for key enzymes, provide comprehensive experimental protocols for their study, and visually represent the intricate biosynthetic pathways.
The Biosynthetic Pathway: From this compound to Major Cannabinoids
The biosynthesis of CBGA, CBDA, and THCA is a multi-step enzymatic process primarily occurring in the glandular trichomes of the Cannabis sativa plant.[1] The journey begins with the formation of this compound itself, a process involving the condensation of hexanoyl-CoA with three molecules of malonyl-CoA.[2]
Formation of this compound
The synthesis of this compound is a two-enzyme process:
-
Tetraketide Synthase (TKS): This Type III polyketide synthase, also known as olivetol synthase (OLS), catalyzes the initial condensation steps to form a linear polyketide intermediate.[1][3] In the absence of the subsequent enzyme, TKS can lead to the production of byproducts like olivetol and pyrones.[1]
-
This compound Cyclase (OAC): This enzyme is crucial for the proper cyclization of the linear tetraketide produced by TKS, leading to the formation of this compound through an intramolecular aldol condensation. The presence of OAC is essential to channel the pathway towards this compound rather than the byproduct olivetol.
The Gateway to Cannabinoids: Formation of CBGA
Once this compound is synthesized, it enters the cannabinoid-specific pathway through the action of:
-
Geranyl-pyrophosphate—this compound geranyltransferase (GOT): Also known as cannabigerolic acid synthase (CBGAS), this enzyme catalyzes the prenylation of this compound with geranyl pyrophosphate (GPP). This alkylation reaction is a critical step, as it forms cannabigerolic acid (CBGA), the "mother of all cannabinoids."
Diversification of Cannabinoids: Formation of CBDA and THCA
CBGA serves as the common substrate for the final enzymatic steps that produce the major acidic cannabinoids:
-
THCA Synthase (THCAS): This FAD-dependent oxidoreductase catalyzes the oxidative cyclization of CBGA to form tetrahydrocannabinolic acid (THCA), the acidic precursor to the psychoactive compound THC.
-
CBDA Synthase (CBDAS): Similar to THCAS, CBDA synthase is also a FAD-dependent oxidoreductase that acts on CBGA. However, it catalyzes a different cyclization reaction to produce cannabidiolic acid (CBDA), the acidic precursor to the non-psychoactive compound CBD.
digraph "Cannabinoid Biosynthesis Pathway" {
graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 1: The core biosynthetic pathway from this compound to major cannabinoids.", labelloc=b, labeljust=c];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Hexanoyl_CoA [label="Hexanoyl-CoA"];
Malonyl_CoA [label="3x Malonyl-CoA"];
Olivetolic_Acid [label="this compound", fillcolor="#FBBC05"];
GPP [label="Geranyl Pyrophosphate"];
CBGA [label="Cannabigerolic Acid (CBGA)", fillcolor="#34A853"];
THCA [label="Tetrahydrocannabinolic Acid (THCA)", fillcolor="#EA4335"];
CBDA [label="Cannabidiolic Acid (CBDA)", fillcolor="#4285F4"];
TKS [label="Tetraketide Synthase (TKS)", shape=ellipse, fillcolor="#FFFFFF"];
OAC [label="this compound Cyclase (OAC)", shape=ellipse, fillcolor="#FFFFFF"];
GOT [label="Geranyl-pyrophosphate:\nolivetolate geranyltransferase (GOT)", shape=ellipse, fillcolor="#FFFFFF"];
THCAS [label="THCA Synthase", shape=ellipse, fillcolor="#FFFFFF"];
CBDAS [label="CBDA Synthase", shape=ellipse, fillcolor="#FFFFFF"];
{rank=same; Hexanoyl_CoA; Malonyl_CoA;}
{rank=same; TKS; OAC;}
{rank=same; THCA; CBDA;}
Hexanoyl_CoA -> TKS;
Malonyl_CoA -> TKS;
TKS -> OAC [label="Linear Tetraketide"];
OAC -> Olivetolic_Acid;
Olivetolic_Acid -> GOT;
GPP -> GOT;
GOT -> CBGA;
CBGA -> THCAS;
CBGA -> CBDAS;
THCAS -> THCA;
CBDAS -> CBDA;
}
General workflow for recombinant enzyme production.
In Vitro Enzyme Assays
This assay measures the combined activity of TKS and OAC to produce this compound.
-
Reaction Mixture:
-
100 mM Potassium Phosphate buffer (pH 7.0)
-
1 mM Dithiothreitol (DTT)
-
50 µM Hexanoyl-CoA
-
150 µM Malonyl-CoA
-
1-5 µM purified TKS
-
1-5 µM purified OAC
-
Procedure:
-
Combine all components except malonyl-CoA and pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA.
-
Incubate at 30°C for 30-60 minutes.
-
Quench the reaction by adding an equal volume of acetonitrile or methanol containing an internal standard.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS/MS.
This assay quantifies the formation of CBGA from this compound and GPP.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 7.0)
-
10 mM MgCl₂
-
1 mM DTT
-
100 µM this compound
-
200 µM Geranyl Pyrophosphate (GPP)
-
Purified GOT (or microsomal fraction containing the enzyme)
-
Procedure:
-
Combine buffer, MgCl₂, DTT, and this compound. Pre-incubate at 30°C for 5 minutes.
-
Add the enzyme preparation and pre-incubate for another 5 minutes.
-
Initiate the reaction by adding GPP.
-
Incubate at 30°C for 30-60 minutes.
-
Quench and process the reaction as described for the TKS/OAC assay.
-
Analyze the supernatant for CBGA formation by HPLC or LC-MS/MS.
These assays measure the conversion of CBGA to THCA or CBDA.
-
Reaction Mixture:
-
100 mM Sodium Citrate buffer (pH 5.0)
-
50 µM CBGA
-
1-5 µM purified THCAS or CBDAS
-
Procedure:
-
Combine the buffer and CBGA and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for 15-30 minutes.
-
Quench and process the reaction as described above.
-
Analyze the supernatant for the formation of THCA or CBDA and the depletion of CBGA by HPLC or LC-MS/MS.
Product Quantification by HPLC and LC-MS/MS
Accurate quantification of substrates and products is critical for determining enzyme kinetics.
-
HPLC-UV Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: UV detector set at wavelengths appropriate for cannabinoids (e.g., 220 nm and 270 nm).
-
Quantification: Based on a standard curve generated with authentic standards of this compound, CBGA, CBDA, and THCA.
-
LC-MS/MS Method:
-
Provides higher sensitivity and specificity.
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for these acidic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for specific quantification of each analyte based on its precursor and product ion transitions.
Analytical workflow for cannabinoid quantification.
Conclusion
This compound stands as the crucial molecular cornerstone for the biosynthesis of the major cannabinoids. The intricate and coordinated action of a series of specialized enzymes—TKS, OAC, GOT, THCAS, and CBDAS—transforms this simple phenolic acid into the pharmacologically significant compounds CBGA, CBDA, and THCA. A thorough understanding of this biosynthetic pathway, including the kinetic properties of the involved enzymes and the methodologies to study them, is paramount for researchers and professionals in the fields of cannabinoid science and drug development. The ability to reconstitute and manipulate this pathway in vitro and in heterologous systems opens up exciting possibilities for the production of known and novel cannabinoids with tailored therapeutic properties. This technical guide provides a foundational framework for further investigation and exploitation of this fascinating biosynthetic cascade.
References
- 1. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digscholarship.unco.edu [digscholarship.unco.edu]
The chemical properties and stability of olivetolic acid.
An In-depth Technical Guide to the Chemical Properties and Stability of Olivetolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (OA), a naturally occurring alkylresorcinolic acid, serves as the foundational polyketide core in the biosynthesis of a diverse array of cannabinoids in Cannabis sativa.[1][2][3][4] Its chemical structure, properties, and stability are of paramount importance for researchers in natural product synthesis, metabolic engineering, and pharmaceutical development. As the direct precursor to cannabigerolic acid (CBGA), the "mother cannabinoid," a thorough understanding of this compound is critical for the efficient production of cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).[5] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, detailed experimental protocols for its analysis, and a visualization of its central role in the cannabinoid biosynthetic pathway.
Chemical and Physical Properties
This compound is a member of the benzoic acid class, characterized as a salicylic acid derivative where the hydrogens ortho- and para- to the carboxyl group are substituted by a pentyl and a hydroxy group, respectively. A summary of its key chemical and physical properties is presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dihydroxy-6-pentylbenzoic acid | |
| Synonyms | 6-Pentyl-β-resorcylic Acid, 2,4-Dihydroxy-6-pentylbenzoic Acid, Allazetolcarboxylic Acid, Olivetolcarboxylic Acid | |
| CAS Number | 491-72-5 | |
| Molecular Formula | C₁₂H₁₆O₄ | |
| Molecular Weight | 224.25 g/mol | |
| Appearance | Colorless solid, Off-white powder | |
| Melting Point | 143 - 149 °C | |
| Boiling Point | 403.9 °C at 760 mmHg (Predicted) | |
| Density | 1.237 g/cm³ (Predicted) | |
| pKa | 3.41 ± 0.34 (Predicted) | |
| UV λmax | 218, 263, 301 nm | |
| Solubility | DMSO: 50 - 250 mg/mL (may require ultrasonic agitation) | |
| DMF: 50 mg/mL | ||
| Ethanol: 50 mg/mL | ||
| Methanol: Slightly soluble | ||
| Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL |
Stability and Storage
The stability of this compound is a critical consideration for its handling, storage, and application in experimental and manufacturing processes.
General Stability: this compound is reported to be hygroscopic, meaning it tends to absorb moisture from the air. This property necessitates careful storage in dry, sealed containers to prevent degradation. For long-term storage, maintaining a temperature of -20°C is recommended to ensure stability for five years or more. For shorter periods, storage at 4°C in a sealed, moisture-free environment is adequate.
Influence of pH, Light, and Heat: While specific degradation kinetics for this compound under various pH, light, and thermal conditions are not extensively detailed in the reviewed literature, general principles for phenolic compounds and antioxidants apply.
-
pH: Phenolic compounds can be susceptible to degradation in neutral or alkaline conditions. Given its predicted pKa of ~3.41, this compound will be predominantly in its ionized (olivetoate) form at physiological pH, which may affect its stability and reactivity. As a general rule, acidic conditions (pH < 4) tend to improve the stability of such compounds.
-
Light: Exposure to light, particularly UV radiation, can catalyze the oxidation of phenolic compounds. Therefore, it is advisable to store this compound, both in solid form and in solution, protected from light.
-
Heat: Elevated temperatures can accelerate oxidative degradation and decarboxylation. While the boiling point is high, thermal degradation can occur at much lower temperatures over time. The decarboxylated analogue of this compound is olivetol.
Biosynthesis of this compound and Cannabinoids
This compound is the product of a two-step enzymatic pathway in Cannabis sativa. The process begins with the condensation of one molecule of hexanoyl-CoA and three molecules of malonyl-CoA, catalyzed by the enzyme tetraketide synthase (TKS). This reaction forms a reactive polyketide intermediate. Subsequently, the enzyme this compound cyclase (OAC) catalyzes a C2–C7 intramolecular aldol condensation, which forms the aromatic ring and retains the crucial carboxylic acid group to yield this compound.
Once formed, this compound serves as the substrate for a prenyltransferase, which attaches a geranyl group from geranyl pyrophosphate (GPP) to create cannabigerolic acid (CBGA). CBGA is the central precursor from which other major cannabinoids are synthesized.
Caption: Biosynthetic pathway of this compound and its conversion to CBGA.
Experimental Protocols
Accurate quantification and analysis of this compound require robust experimental protocols. The following sections detail methodologies for its enzymatic synthesis and analytical detection.
In Vitro Enzymatic Synthesis of this compound
This protocol describes the reconstitution of the this compound biosynthesis pathway in vitro using purified TKS and OAC enzymes.
1. Reagents and Materials:
-
Purified, recombinant TKS and OAC enzymes (e.g., His-tagged proteins from E. coli expression)
-
Reaction Buffer: 50 mM HEPES or Sodium Citrate, pH 6.0-7.0
-
Substrates: Hexanoyl-CoA (100-200 µM), Malonyl-CoA (200-600 µM)
-
Reducing Agent: 5 mM Dithiothreitol (DTT)
-
Quenching Solution: Acetonitrile or Methanol with 0.1% formic acid
-
Nuclease-free water
2. Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube by combining the reaction buffer, DTT, Hexanoyl-CoA, and Malonyl-CoA.
-
Initiate the reaction by adding purified TKS (e.g., 1-5 µg) and OAC (e.g., 1-5 µg) enzymes to the mixture.
-
Incubate the reaction at a suitable temperature (e.g., 20-30°C) for a defined period (e.g., 1-16 hours).
-
Terminate the reaction by adding an equal volume of quenching solution.
-
Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.
-
Collect the supernatant for analysis by HPLC or LC-MS/MS.
HPLC-UV Analysis of this compound
This protocol provides a general method for the separation and quantification of this compound using High-Performance Liquid Chromatography with UV detection.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 15-20 minutes).
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm, 270 nm, or 280 nm.
3. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and integrate the peak corresponding to this compound (retention time of ~10.8 min under specific conditions).
-
Quantify the concentration in the samples using the linear regression equation from the calibration curve.
For more sensitive and specific quantification, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended. Analysis is typically performed in negative electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions.
Caption: General workflow for in vitro synthesis and HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 491-72-5 | Cayman Chemical | Biomol.com [biomol.com]
An In-depth Technical Guide to the Enzymatic Reaction of Tetraketide Synthase (TKS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraketide synthase (TKS) is a pivotal enzyme in the biosynthesis of a diverse array of natural products, most notably as a key player in the cannabinoid pathway in Cannabis sativa. As a type III polyketide synthase (PKS), TKS catalyzes the iterative decarboxylative condensation of malonyl-CoA units with a starter acyl-CoA, typically hexanoyl-CoA, to generate a linear tetraketide intermediate. This guide provides a comprehensive overview of the TKS enzymatic reaction, including its mechanism, structure, and role in biosynthesis. Detailed experimental protocols for the expression, purification, and characterization of TKS are provided, along with methods for quantitative analysis of its products. This document aims to be a critical resource for researchers engaged in the study of polyketide biosynthesis and the development of novel therapeutics.
Introduction to Tetraketide Synthase
Tetraketide synthase belongs to the type III family of polyketide synthases, which are homodimeric enzymes responsible for the biosynthesis of a wide range of secondary metabolites in plants, fungi, and bacteria.[1] Unlike the more complex type I and II PKSs, type III PKSs utilize a single active site to perform iterative condensations of a starter CoA-thioester with an extender substrate, most commonly malonyl-CoA.[1]
In the context of Cannabis sativa, TKS, also referred to as olivetol synthase (OLS), is a central enzyme in the production of cannabinoids.[2][3] It catalyzes the formation of a linear tetraketide from hexanoyl-CoA and three molecules of malonyl-CoA.[2] This linear intermediate is then cyclized by a separate enzyme, olivetolic acid cyclase (OAC), to form this compound, the precursor to major cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). In the absence of OAC, the TKS product can undergo non-enzymatic cyclization to form olivetol.
Enzymatic Reaction and Mechanism
The catalytic cycle of TKS follows a mechanism common to type III PKSs, involving a series of decarboxylative Claisen-type condensations. The active site contains a conserved Cys-His-Asn catalytic triad that is essential for its function.
The reaction proceeds through the following key steps:
-
Starter Molecule Loading: The reaction is initiated by the loading of a starter molecule, typically hexanoyl-CoA, into the active site of TKS.
-
Decarboxylation of Malonyl-CoA: An extender unit, malonyl-CoA, enters the active site and is decarboxylated to form a reactive acetyl-CoA enolate.
-
Iterative Condensation: The acetyl-CoA enolate then attacks the carbonyl group of the growing polyketide chain attached to the enzyme, extending it by two carbons. This process is repeated two more times, with each cycle adding an acetyl group from malonyl-CoA.
-
Formation of the Linear Tetraketide: After three successive condensations, a linear tetraketide intermediate is formed.
-
Product Release: TKS releases the linear tetraketide, which can then be acted upon by this compound cyclase (OAC) for cyclization into this compound. In the absence of OAC, the intermediate can spontaneously cyclize to form olivetol and other byproduct pyrones.
Signaling Pathway of Cannabinoid Precursor Biosynthesis
Quantitative Data
The following tables summarize key quantitative data related to the activity of TKS and the coupled TKS-OAC reaction.
Table 1: In Vivo and In Vitro Product Formation
| Condition | Product | Concentration (mg/L) |
| In vivo (E. coli co-expressing TKS and OAC) | This compound | 14.8 ± 0.5 |
| Olivetol | 3.6 ± 0.9 | |
| In vitro (TKS and OAC coupled assay) | This compound | Major Product |
| Olivetol | Minor Product | |
| HTAL (5-hydroxy-2-pentyl-4H-pyran-4-one) | Byproduct | |
| PDAL (3,5-dihydroxy-2-pentyl-4H-pyran-4-one) | Byproduct |
Table 2: Substrate Specificity of TKS (Qualitative)
| Starter Substrate | Product Formation |
| Hexanoyl-CoA (C6) | Yes |
| Longer-chain acyl-CoAs (up to C14 in L190G mutant) | Yes (for mutant) |
Note: Detailed kinetic parameters (Km, kcat) for TKS are not extensively reported in a consolidated manner in the literature, often due to the complexity of the multi-step reaction and the instability of the linear tetraketide intermediate.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and functional analysis of TKS and OAC.
Protein Expression and Purification of TKS and OAC from E. coli
-
Vector Construction: The cDNAs for C. sativa TKS and OAC are cloned into a suitable expression vector, such as pET or pQE, often with an N-terminal His6-tag or GST-tag to facilitate purification.
-
Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or M15).
-
Cell Culture:
-
Inoculate a starter culture of 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction of Protein Expression:
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature, such as 18-20°C, for 16-20 hours to enhance the yield of soluble protein.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5% glycerol, 2 mM DTT).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA or Glutathione-Sepharose column (depending on the tag) pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20 mM imidazole for His-tagged proteins).
-
Elute the protein with elution buffer (lysis buffer containing 250 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
-
Tag Cleavage (Optional): If a cleavage site (e.g., for TEV or PreScission protease) is included between the tag and the protein, the tag can be removed by incubation with the respective protease. The cleaved tag and protease are then removed by a second round of affinity chromatography.
-
Size-Exclusion Chromatography: For further purification, the eluted protein can be subjected to size-exclusion chromatography on a column like a Superdex 200, equilibrated with a suitable buffer (e.g., 20 mM HEPES-NaOH pH 7.5, 25 mM NaCl).
-
Purity Assessment and Quantification:
-
Assess protein purity by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm with a NanoDrop spectrophotometer.
-
TKS and OAC Coupled Enzyme Assay
-
Reaction Mixture: Prepare the reaction mixture in a final volume of 50 µL containing:
-
20 mM HEPES buffer, pH 7.0
-
5 mM DTT
-
0.2 mM hexanoyl-CoA
-
12 µg of malonyl-CoA synthetase (MCS)
-
0.2 mM CoA
-
0.4 mM ATP
-
2.5 mM MgCl2
-
8 mM sodium malonate
-
Purified TKS (e.g., 5-10 µg)
-
Purified OAC (e.g., 5-10 µg)
-
-
Incubation: Incubate the reaction mixture at 20°C for 60 minutes.
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
-
Analysis: Resuspend the dried extract in methanol for analysis by HPLC or LC-MS.
LC-MS/MS for this compound Quantification
-
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.
-
Mass Spectrometer: Agilent 6560 Ion Mobility Q-TOF or a triple quadrupole instrument.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) or equivalent.
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: 0.05% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50°C.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 20 minutes) should be used to separate the products.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of this compound, olivetol, HTAL, and PDAL.
-
Determine the concentration of each compound in the samples by comparing their peak areas to the calibration curve.
-
Site-Directed Mutagenesis of TKS
-
Primer Design:
-
Design mutagenic primers (25-45 bases in length) containing the desired mutation in the middle of the primer.
-
The primers should be complementary to opposite strands of the plasmid DNA.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu) with the TKS expression plasmid as the template and the mutagenic primers.
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template Digestion:
-
Digest the PCR product with DpnI endonuclease for at least 2 hours at 37°C. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Sequencing:
-
Plate the transformed cells on selective media (containing the appropriate antibiotic).
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Visualizations
Catalytic Cycle of Tetraketide Synthase
Experimental Workflow for TKS-OAC Coupled Assay and Analysis
Logical Relationship of TKS Products
Conclusion
Tetraketide synthase is a fascinating enzyme with significant implications for both fundamental biochemical research and the pharmaceutical industry. Its relatively simple structure and complex catalytic activity make it an excellent model for studying enzyme mechanism and evolution. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricacies of TKS and other type III polyketide synthases, paving the way for the development of novel biocatalysts and therapeutic agents. The continued investigation into the structure-function relationships of TKS will undoubtedly uncover new opportunities for protein engineering and synthetic biology.
References
- 1. Expression, purification and crystallization of a plant polyketide cyclase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for microbial synthesis of olivetolic acid in E. coli.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olivetolic acid (OLA) is a key precursor in the biosynthesis of various cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Traditional methods for obtaining OLA rely on extraction from Cannabis sativa or complex chemical synthesis. This document outlines a detailed protocol for the microbial synthesis of this compound in Escherichia coli, offering a promising alternative for a scalable and controlled production platform. The methodology is based on the heterologous expression of key enzymes from C. sativa and metabolic engineering of the E. coli host to enhance precursor supply. This protocol describes the construction of an OLA-producing E. coli strain, fermentation procedures, and analytical methods for quantification.
I. Core Biosynthetic Pathway and Engineering Strategy
The microbial synthesis of this compound in E. coli is centered around the expression of two key enzymes from Cannabis sativa:
-
This compound Synthase (OLS) : A type III polyketide synthase that catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.[1][3]
-
This compound Cyclase (OAC) : An enzyme that catalyzes the C2-C7 intramolecular aldol condensation of the tetraketide intermediate to produce this compound, ensuring the retention of the carboxylic acid group.[4]
A major bottleneck in achieving high titers of OLA is the limited availability of the precursors, hexanoyl-CoA and malonyl-CoA, in the native E. coli metabolism. To address this, the following metabolic engineering strategies are employed:
-
Enhancing Hexanoyl-CoA Supply : Overexpression of the native E. coli acyl-activating enzyme FadD, which can convert exogenous hexanoate to hexanoyl-CoA.
-
Boosting Malonyl-CoA Pool : Overexpression of the native E. coli acetyl-CoA carboxylase (ACC) complex (encoded by accA, accB, accC, accD), which carboxylates acetyl-CoA to malonyl-CoA.
-
Alternative Hexanoyl-CoA Pathway : Implementation of a β-oxidation reversal pathway to generate hexanoyl-CoA from a single carbon source like glycerol, reducing reliance on expensive precursors.
II. Data Presentation
Table 1: Summary of this compound Production in Engineered E. coli Strains
| Strain | Key Genetic Modifications | Precursor Feeding | Titer (mg/L) | Reference |
| BL-OLS-OAC | Expression of OLS and OAC | 4 mM Hexanoate | ~0.1 | |
| BL-OLS-OAC-FadD | OLS, OAC, FadD overexpression | 4 mM Hexanoate | ~0.2 | |
| BL-OLS-OAC-ACC | OLS, OAC, ACC overexpression | 4 mM Hexanoate | ~0.4 | |
| BL-OLS-OAC-FadD-MCS | OLS, OAC, FadD, MCS overexpression | 4 mM Hexanoate, 12 mM Malonate | 0.71 | |
| MG-OLS-OAC-FadD-MCS | OLS, OAC, FadD, MCS overexpression in MG1655(DE3) | 4 mM Hexanoate, 12 mM Malonate | ~0.8 | |
| JST10-OLS-OAC-FadD-ACC | Optimized strain with β-oxidation reversal and ACC overexpression | Glycerol as primary carbon source | 80 |
Strains are based on E. coli BL21(DE3) unless otherwise specified. MCS refers to Malonyl-CoA Synthetase.
Table 2: Optimization of Fermentation Conditions for OLA Production
| Parameter | Condition | OLA Titer (mg/L) | Reference |
| Temperature | 22°C | ~45 | |
| 30°C | ~35 | ||
| 37°C | ~20 | ||
| Working Volume (in 25mL flask) | 5 mL | ~45 | |
| 10 mL | ~30 | ||
| 15 mL | ~20 | ||
| IPTG Concentration | 10 µM | ~30 | |
| 50 µM | ~45 | ||
| 100 µM | ~40 | ||
| Cumate Concentration | 10 µM | ~45 | |
| 50 µM | ~35 | ||
| 100 µM | ~30 |
Data is for the JST10-OLS-OAC-FadD-ACC strain cultured in LB-like MOPS medium with 2% glycerol.
III. Experimental Protocols
Protocol 1: Construction of OLA-Producing E. coli Strain
This protocol describes the general steps for constructing an E. coli strain for this compound production. Specific plasmid details may vary.
1. Gene Synthesis and Codon Optimization:
-
Synthesize the genes for Cannabis sativa this compound synthase (OLS) and this compound cyclase (OAC).
-
Codon-optimize the gene sequences for expression in E. coli.
2. Plasmid Vector Selection:
-
Utilize a dual-expression vector, such as pETDuet-1, to co-express OLS and OAC from a single plasmid.
-
For expressing auxiliary enzymes (e.g., FadD, ACC complex), use compatible plasmids with different antibiotic resistance markers and origins of replication (e.g., pACYC, pCDF).
3. Cloning:
-
Clone the codon-optimized OLS and OAC genes into the multiple cloning sites of the pETDuet-1 vector under the control of T7 promoters.
-
Similarly, clone the auxiliary genes into their respective expression vectors.
4. Transformation:
-
Transform the constructed plasmids into a suitable E. coli expression host, such as BL21(DE3) or MG1655(DE3).
-
Use electroporation or heat shock for transformation.
-
Select for successful transformants on LB agar plates containing the appropriate antibiotics.
5. Strain Verification:
-
Confirm the presence of the plasmids and correct gene inserts through colony PCR and Sanger sequencing.
Protocol 2: Shake Flask Fermentation for this compound Production
This protocol details the cultivation of the engineered E. coli for OLA production in shake flasks.
1. Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotics.
-
Grow overnight at 37°C with shaking at 250 rpm.
2. Production Culture:
-
Prepare shake flasks containing LB-like MOPS medium supplemented with 2% (w/v) glycerol. For strains requiring precursor feeding, add 4 mM hexanoate.
-
Inoculate the production medium with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking at 250 rpm.
3. Induction:
-
When the culture OD₆₀₀ reaches 0.4-0.8, induce protein expression by adding IPTG and/or other inducers (e.g., cumate) to their optimized final concentrations (e.g., 50 µM IPTG, 10 µM cumate).
-
After induction, reduce the temperature to 22°C for optimal OLA production.
4. Fermentation:
-
Continue the fermentation for 48-72 hours.
-
Collect samples periodically to measure cell density and OLA concentration.
Protocol 3: Extraction and Quantification of this compound
This protocol outlines the procedure for extracting OLA from the culture medium and quantifying it using LC-MS.
1. Sample Preparation:
-
Take a 1 mL aliquot of the culture.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new microcentrifuge tube.
2. Extraction:
-
Acidify the supernatant to a pH of ~2.0 using 6 M HCl.
-
Add an equal volume of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes to extract the OLA into the organic phase.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate).
3. Sample Finalization:
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-suspend the dried extract in a known volume (e.g., 200 µL) of methanol.
-
Filter the re-suspended sample through a 0.22 µm syringe filter into an HPLC vial.
4. LC-MS Quantification:
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3-0.6 mL/min.
-
Detection: Monitor for the specific m/z of this compound in negative ion mode.
-
Quantification: Create a standard curve using an authentic this compound standard to quantify the concentration in the samples.
IV. Visualizations
References
Application Notes and Protocols for High-Titer Production of Olivetolic Acid in Engineered Fungal Hosts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of olivetolic acid (OA) and its analogs at high titers using engineered fungal hosts. This methodology offers a promising alternative to plant-based extraction or chemical synthesis, leveraging the metabolic capabilities of filamentous fungi, specifically Aspergillus nidulans, for efficient and scalable production.
Introduction
This compound is a key precursor in the biosynthesis of cannabinoids, a class of compounds with significant therapeutic potential.[1] Traditional production methods are often limited by low yields and the formation of unwanted byproducts.[1] Recent advancements in synthetic biology have enabled the engineering of microbial hosts for the production of OA. This document details a novel approach utilizing a non-plant biosynthetic pathway, comprising a set of fungal tandem polyketide synthases (PKSs), heterologously expressed in Aspergillus nidulans.[1][2] This system has been shown to produce high titers of OA and its analogs, such as sphaerophorolcarboxylic acid (SA).[1]
Data Presentation
The following table summarizes the quantitative data for the production of this compound and its analogs in engineered Aspergillus nidulans strains.
| Compound | Engineered Strain | Titer (mg/L) | Cultivation Time (days) |
| This compound (OA) | A. nidulans expressing fungal tandem PKSs and thioesterase | ~80 | 5 |
| Sphaerophorolcarboxylic Acid (SA) | A. nidulans expressing fungal tandem PKSs and thioesterase | Not specified | 5 |
| This compound analogs | A. nidulans expressing fungal tandem PKSs and thioesterase | Not specified | 5 |
Table 1: Summary of this compound and analog titers from heterologous expression in A. nidulans. Data is based on culturing in CD-ST media for 5 days.
Experimental Protocols
Fungal Strain Engineering
This protocol describes the construction of expression plasmids and the transformation of Aspergillus nidulans for the production of this compound.
Objective: To construct expression plasmids containing the genes for the highly-reducing polyketide synthase (HRPKS), non-reducing polyketide synthase (NRPKS), and the associated thioesterase (TE).
Materials:
-
Aspergillus nidulans expression vectors (e.g., containing the glaA promoter and trpC terminator)
-
DNA of the fungal donor strain containing the PKS and TE genes
-
High-fidelity DNA polymerase
-
Restriction enzymes (if using traditional cloning)
-
Gibson Assembly® Master Mix or USER® Enzyme
-
Primers with appropriate overhangs for the chosen assembly method
-
E. coli competent cells for plasmid propagation
-
LB medium and appropriate antibiotics
-
Plasmid purification kit
Protocol:
-
Primer Design: Design primers to amplify the HRPKS, NRPKS, and TE genes from the donor fungal DNA. The primers should include 20-40 bp overhangs homologous to the target insertion site in the Aspergillus expression vector for Gibson Assembly or USER cloning.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the three genes of interest.
-
Vector Linearization: Linearize the Aspergillus expression vectors at the desired insertion site using restriction enzymes or inverse PCR.
-
DNA Assembly:
-
Gibson Assembly: Mix the linearized vectors and the PCR-amplified gene fragments in equimolar amounts with the Gibson Assembly® Master Mix. Incubate at 50°C for 1 hour.
-
USER Cloning: Treat the linearized vectors and PCR products with USER® Enzyme to generate compatible single-stranded overhangs. Ligate the fragments.
-
-
Transformation of E. coli: Transform competent E. coli cells with the assembly reaction mixture.
-
Plasmid Propagation and Verification: Select transformed E. coli colonies on antibiotic-containing LB plates. Culture positive colonies and purify the plasmids. Verify the correct insertion of the genes by restriction digest and Sanger sequencing.
Objective: To introduce the expression plasmids into Aspergillus nidulans.
Materials:
-
Engineered Aspergillus nidulans strain (e.g., auxotrophic mutant for selection)
-
Complete Medium (CM) or Minimal Medium (MM) agar plates with necessary supplements
-
Liquid CM or MM with supplements
-
Protoplasting enzyme solution (e.g., containing cellulase and chitinase)
-
Osmotic stabilizer (e.g., 1.2 M MgSO₄ or sorbitol)
-
PEG-CaCl₂ solution
-
Selective regeneration agar plates
Protocol:
-
Spore Inoculation: Inoculate the A. nidulans strain onto CM or MM agar plates and incubate at 37°C for 3-5 days until conidiation.
-
Mycelia Growth: Inoculate spores into liquid CM or MM and grow for 16-20 hours at 28°C with shaking (250 rpm) to obtain young germlings.
-
Protoplast Formation:
-
Harvest the mycelia by centrifugation.
-
Wash the mycelia with an osmotic stabilizer solution.
-
Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking until protoplasts are formed (monitor microscopically).
-
-
Protoplast Purification:
-
Filter the protoplast suspension to remove mycelial debris.
-
Gently pellet the protoplasts by centrifugation and wash them with an osmotic stabilizer solution.
-
-
Transformation:
-
Resuspend the protoplasts in a solution containing the purified expression plasmids and the PEG-CaCl₂ solution.
-
Incubate on ice to allow for DNA uptake.
-
-
Regeneration and Selection:
-
Plate the transformation mixture onto selective regeneration agar plates (MM with osmotic stabilizer and lacking the auxotrophic supplement).
-
Incubate at 37°C until transformant colonies appear.
-
-
Verification of Transformants: Pick individual colonies and verify the presence of the integrated plasmids by PCR.
Fungal Cultivation and Fermentation
Objective: To cultivate the engineered A. nidulans strains for the production of this compound.
Materials:
-
Chemically Defined Starch (CD-ST) Medium:
-
Starch: 20 g/L
-
Peptone: 20 g/L
-
20x Nitrate Salts: 50 mL/L (120 g/L NaNO₃, 10.4 g/L KCl, 10.4 g/L MgSO₄·7H₂O, 30.4 g/L KH₂PO₄)
-
Trace Elements Solution: 1 mL/L (2.2 g/L ZnSO₄·7H₂O, 1.1 g/L H₃BO₃, 0.5 g/L MnCl₂·4H₂O, 0.16 g/L FeSO₄·7H₂O, 0.16 g/L CoCl₂·5H₂O, 0.16 g/L CuSO₄·5H₂O, 0.11 g/L (NH₄)₆Mo₇O₂₄·4H₂O)
-
-
Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Inoculum Preparation: Prepare a spore suspension of the engineered A. nidulans strain in sterile water.
-
Cultivation:
-
Inoculate 25 mL of CD-ST medium in a 125 mL Erlenmeyer flask with the spore suspension to a final concentration of 10⁴ spores/mL.
-
Incubate the flasks at 28°C with shaking at 250 rpm for 5 days. The formation of globular pellets is indicative of high production.
-
This compound Extraction and Quantification
Objective: To extract and quantify this compound and its analogs from the fungal culture.
Materials:
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Protocol:
-
Culture Separation: Separate the fungal mycelium from the culture broth by centrifugation or filtration.
-
Broth Extraction: Extract the culture supernatant twice with an equal volume of ethyl acetate.
-
Mycelium Extraction: Homogenize the fungal mycelium and extract with methanol or ethyl acetate.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample Preparation for HPLC: Resuspend the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound analytical standard.
Protocol:
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B (linear gradient)
-
20-25 min: 10% B (re-equilibration)
-
-
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in methanol. Inject each standard to generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the prepared sample extracts. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: Engineered fungal pathway for this compound synthesis.
Caption: Experimental workflow for this compound production.
References
Application Notes and Protocols for In Vitro Cannabinoid Synthesis Using Olivetolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro synthesis of cannabinoids offers a controlled and scalable alternative to traditional plant extraction, enabling the production of specific cannabinoids for research and pharmaceutical development. Olivetolic acid is the key biological precursor to the vast array of cannabinoids found in Cannabis sativa. This document provides detailed application notes and protocols for the enzymatic synthesis of cannabinoids in vitro, starting from this compound. The protocols cover the production of cannabigerolic acid (CBGA), the central precursor, and its subsequent conversion to tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).
The biosynthetic pathway begins with the alkylation of this compound with geranyl pyrophosphate (GPP) to form CBGA, a reaction catalyzed by cannabigerolic acid synthase (CBGAS).[1] CBGA then serves as a substrate for downstream synthases, such as THCA synthase and CBDA synthase, which catalyze oxidative cyclization reactions to produce THCA and CBDA, respectively.[2][3] This document outlines the necessary enzymatic steps, provides protocols for enzyme expression and purification, details in vitro reaction conditions, and describes methods for the quantitative analysis of the synthesized cannabinoids.
Cannabinoid Biosynthetic Pathway
The enzymatic conversion of this compound to major cannabinoids follows a multi-step pathway. The key enzymes involved are Tetraketide Synthase (TKS) and this compound Cyclase (OAC) for the synthesis of this compound, followed by Cannabigerolic Acid Synthase (CBGAS), and finally THCA Synthase (THCAS) and CBDA Synthase (CBDAS) for the production of the acidic cannabinoids.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Cannabinoid Synthases
This protocol describes the expression of His-tagged cannabinoid synthase enzymes (CBGAS, THCAS, CBDAS) in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Synthesis and Cloning:
-
Synthesize the coding sequences for C. sativa CBGAS, THCAS, and CBDAS, codon-optimized for E. coli expression.
-
Clone the genes into a suitable expression vector (e.g., pET series) containing an N-terminal Hexa-histidine (6xHis) tag sequence.
2. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmids.
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubate the culture for 16-20 hours at 18°C with shaking.
3. Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Immobilized Metal Affinity Chromatography (IMAC) Purification:
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity of the enzyme.
-
Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme at -80°C.
Protocol 2: In Vitro Synthesis of Cannabigerolic Acid (CBGA)
This protocol details the enzymatic synthesis of CBGA from this compound and geranyl pyrophosphate (GPP) using purified recombinant CBGAS.
1. Reaction Setup:
-
Prepare the reaction mixture in a microcentrifuge tube on ice.
-
The final reaction volume is typically 50-100 µL.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
2. Reagent Concentrations:
-
This compound: 100 µM to 1 mM
-
Geranyl Pyrophosphate (GPP): 100 µM to 1 mM
-
Purified CBGAS: 1-5 µM
3. Reaction Incubation:
-
Add the purified CBGAS to the reaction mixture to initiate the reaction.
-
Incubate the reaction at 30°C for 1 to 4 hours. Optimal incubation times may vary depending on enzyme activity and desired yield.
4. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold methanol or ethyl acetate.
-
Vortex the mixture vigorously to extract the cannabinoids.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
Protocol 3: In Vitro Synthesis of THCA and CBDA from CBGA
This protocol describes the conversion of enzymatically synthesized or purified CBGA into THCA and CBDA using purified recombinant THCAS and CBDAS, respectively.
1. Reaction Setup:
-
The reaction can be performed in separate tubes for THCA and CBDA synthesis or as a competitive assay.
-
Reaction Buffer: 50 mM Sodium Citrate (pH 5.0).
2. Reagent Concentrations:
-
CBGA: 50 µM to 500 µM
-
Purified THCAS or CBDAS: 1-5 µM
3. Reaction Incubation:
-
Add the purified synthase to the reaction mixture containing CBGA.
-
Incubate the reaction at 30°C for 1 to 4 hours.
4. Reaction Termination and Sample Preparation:
-
Follow the same procedure as described in Protocol 2, Step 4.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro synthesis of cannabinoids.
Table 1: Michaelis-Menten Kinetic Parameters of Cannabinoid Synthases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/sec/mg) | Optimal pH | Optimal Temp (°C) |
| CBGAS (CsPT4) | This compound | 6.73 ± 0.26 | - | ~7.5 | ~30 |
| CBDAS | CBGA | 137 | 2.57 | 5.0 | 28-32 |
| CBDAS | Cannabinerolic acid | 206 | 0.39 | 5.0 | 28-32 |
Note: Vmax for CBGAS was not explicitly found in the provided search results. Kinetic parameters can vary based on the specific enzyme variant and assay conditions.[4][5]
Table 2: Reported Yields and Conversion Rates for In Vitro Cannabinoid Synthesis
| Reaction | Enzyme | Substrate(s) | Product | Yield/Conversion | Reference |
| CBGA Synthesis | CsPT4 | This compound (1 mM) | CBGA | 136 mg/L | |
| THCA Synthesis | THCAS (in P. pastoris) | CBGA (1 mM) | THCA | 98% conversion; 0.36 g/L | |
| CBDA & CBD Synthesis | CBDAS (recombinant) | CBGA | CBDA & CBD | 60.64 ng/mL CBDA & 128.01 ng/mL CBD (from leaf extract); 20.12 ng/mL CBDA & 207.87 ng/mL CBD (from standard) |
Quantitative Analysis Protocol
Protocol 4: LC-MS/MS for Cannabinoid Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of cannabinoids in complex mixtures.
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the cannabinoids of interest (e.g., starting with 70% B, increasing to 95% B over 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes. Acidic cannabinoids are often detected in negative mode.
-
Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions for each cannabinoid and internal standard.
-
CBGA: e.g., m/z 359 -> 315, 271
-
THCA: e.g., m/z 357 -> 313, 245
-
CBDA: e.g., m/z 357 -> 313, 299
-
-
Optimize collision energies and other MS parameters for each transition.
4. Quantification:
-
Prepare a calibration curve using certified reference standards of the cannabinoids of interest.
-
Use deuterated internal standards (e.g., THCA-d3, CBDA-d3) to correct for matrix effects and variations in sample preparation.
-
Analyze the extracted samples from the in vitro reactions and quantify the cannabinoids based on the calibration curve.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vitro synthesis of major cannabinoids from this compound. By utilizing recombinant enzymes and controlled reaction conditions, researchers can produce specific cannabinoids for a wide range of applications, from basic scientific inquiry to the development of novel therapeutics. The provided protocols for enzyme purification, in vitro reactions, and quantitative analysis will enable reproducible and high-yield synthesis of these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20200048664A1 - Chemical engineering processes and apparatus for the synthesis of compounds - Google Patents [patents.google.com]
Application of olivetolic acid in the development of novel antibacterial agents.
Application Notes
Introduction
Olivetolic acid, a naturally occurring alkylresorcinolic acid and a key precursor in the biosynthesis of cannabinoids in Cannabis sativa, has emerged as a promising scaffold for the development of novel antibacterial agents.[1][2][3][4][5] With the increasing threat of antimicrobial resistance, there is an urgent need for new therapeutic options, and natural products like this compound offer a unique chemical diversity for exploration. This document provides a comprehensive overview of the antibacterial properties of this compound and its derivatives, their mechanism of action, and detailed protocols for their evaluation.
Antibacterial Spectrum and Efficacy
This compound and its synthetic derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The antibacterial efficacy is significantly influenced by the length of the alkyl side chain at the C-6 position of the resorcylic acid core.
Recent studies have shown that increasing the hydrophobicity of this compound through the elongation of its alkyl chain enhances its antibacterial potency. For instance, this compound derivatives with n-undecyl and n-tridecyl side-chains have exhibited strong antibacterial activities against B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 2.5 μM. In contrast, this compound itself shows weaker activity, suggesting that the naturally occurring pentyl side chain may not be optimal for potent antibacterial action. While the activity against Gram-negative bacteria is generally less pronounced, this is a common characteristic of many phenolic compounds due to the protective outer membrane of these bacteria.
Mechanism of Action
The primary antibacterial mechanism of this compound and related phenolic compounds is believed to be the disruption of the bacterial cytoplasmic membrane. This interaction leads to a cascade of detrimental effects on the bacterial cell:
-
Alteration of Membrane Fluidity and Permeability: The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased fluidity and permeability.
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, nucleic acids, and proteins, ultimately leading to cell death.
-
Disruption of Membrane Potential and Electron Transport Chain: The dissipation of the proton motive force across the bacterial membrane interferes with critical cellular processes such as ATP synthesis and transport of nutrients.
-
Inhibition of Cellular Enzymes: Phenolic compounds can also interact with and inhibit the function of various cellular enzymes, further contributing to their antibacterial effect.
Quantitative Data
The following tables summarize the available quantitative data on the antibacterial activity of this compound derivatives.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Bacillus subtilis
| Compound | Alkyl Chain Length | MIC (μM) | Reference |
| This compound derivative | n-undecyl | 2.5 | |
| This compound derivative | n-tridecyl | 2.5 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Cannabigerolic Acid (CBGA) Analogs against Staphylococcus aureus and Bacillus subtilis
| Compound | Alkyl Chain Length | MIC against S. aureus (μM) | MIC against B. subtilis (μM) | Reference |
| CBGA analog | n-pentyl | 2.5 | 3.125 | |
| CBGA analog | n-heptyl | 2.5 | - |
Note: Data for this compound itself is limited, with studies primarily focusing on its more active derivatives.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and its derivatives.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)
-
Resazurin solution (0.015% w/v) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL)
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate and incubate for 18-24 hours at 37°C.
-
Inoculate a single colony into 5 mL of MHB and incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound or its derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
-
If using MTT, add 20 µL of MTT solution and incubate for 30 minutes. The formation of a purple formazan indicates viable bacteria.
-
Protocol 2: Anti-Biofilm Assay (Crystal Violet Method)
This protocol describes a method to assess the ability of this compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strains known for biofilm formation (e.g., Staphylococcus aureus ATCC 25923)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound or its derivatives
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or 33% acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Test Compound and Bacterial Suspension:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Prepare a bacterial inoculum as described in the MIC protocol and dilute it in TSB with 1% glucose to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Biofilm Formation:
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
-
Quantification of Biofilm:
-
After incubation, carefully discard the planktonic cells by gently aspirating the medium.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound compared to the positive control indicates biofilm inhibition.
-
Visualizations
Diagram 1: Proposed Mechanism of Antibacterial Action of this compound
References
- 1. Novel insights into the antibacterial activities of cannabinoid biosynthetic intermediate, this compound, and its alkyl-chain derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Activity of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Efficient Escherichia coli Platform for Cannabinoid Precursor this compound Biosynthesis from Inexpensive Inputs. | Read by QxMD [read.qxmd.com]
- 5. High-titer Production of this compound and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Olivetolic Acid: A Potential Therapeutic Avenue for Dravet Syndrome
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dravet syndrome is a severe and rare form of genetic epilepsy that appears in the first year of life, characterized by frequent, prolonged seizures and developmental delays.[1] The majority of cases are caused by mutations in the SCN1A gene, which encodes the alpha subunit of the voltage-gated sodium channel Nav1.1.[2][3] This leads to impaired function of inhibitory interneurons and a resulting imbalance of excitatory and inhibitory signaling in the brain.[4] Current treatments often provide inadequate seizure control, highlighting the urgent need for novel therapeutic strategies.[1]
Olivetolic acid, a biosynthetic precursor to cannabinoids found in Cannabis sativa, has emerged as a potential therapeutic agent for Dravet syndrome. Preclinical studies have demonstrated its anticonvulsant effects in a mouse model of the disease, suggesting a promising new avenue for investigation. These application notes provide a comprehensive overview of the preclinical data on this compound and detailed protocols for key experiments to facilitate further research and drug development efforts.
I. Preclinical Efficacy and Pharmacokinetics
This compound has shown a modest but significant anticonvulsant effect in the Scn1a+/- mouse model of Dravet syndrome, which mimics the febrile seizures characteristic of the human condition.
Data Summary:
| Parameter | Result | Animal Model | Dosage | Reference |
| Efficacy | ||||
| Change in Seizure Temperature Threshold | ~0.4°C increase | Scn1a+/- mice | 100 mg/kg (i.p.) | |
| Pharmacokinetics | ||||
| Brain Penetration | Poor (1%) | Wild-type mice | 10 mg/kg (i.p.) |
II. Mechanism of Action (Current Understanding and Hypotheses)
The precise mechanism by which this compound exerts its anticonvulsant effects is not yet fully understood. Initial investigations have ruled out two common cannabinoid targets.
Established Non-targets:
-
G-protein coupled receptor 55 (GPR55): this compound did not show antagonist activity at GPR55 in an ERK phosphorylation assay.
-
T-type Calcium Channels: No inhibitory activity was observed in an intracellular calcium assay.
Potential Alternative Targets:
The primary research suggests that this compound may act on other epilepsy-relevant targets. Further investigation into these pathways is warranted.
-
GABA-A Receptors: Modulation of GABA-A receptors is a common mechanism for anticonvulsant drugs. Dravet syndrome is associated with GABAergic dysfunction.
-
TRPV1 Channels: Transient Receptor Potential Vanilloid 1 (TRPV1) channels are implicated in the regulation of neuronal excitability and have been investigated as a target for epilepsy.
-
Voltage-Gated Sodium Channels: Given that Dravet syndrome is primarily a sodium channelopathy, direct or indirect modulation of these channels remains a plausible mechanism.
III. Experimental Protocols
A. In Vivo Efficacy Study: Hyperthermia-Induced Seizure Model
This protocol is adapted from studies using the Scn1a+/- mouse model of Dravet syndrome.
Objective: To assess the anticonvulsant efficacy of this compound by measuring the temperature threshold for seizure induction.
Materials:
-
Scn1a+/- mice (and wild-type littermate controls)
-
This compound
-
Vehicle (e.g., 1:1:18 solution of ethanol:Tween 80:saline)
-
Heating lamp with a temperature controller
-
Rectal temperature probe
-
Observation chamber
Procedure:
-
Animal Preparation: Use male and female Scn1a+/- mice aged P14-P16.
-
Drug Administration:
-
Prepare a stock solution of this compound in the vehicle.
-
Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection. A standard i.p. injection technique should be followed, targeting the lower right abdominal quadrant.
-
-
Hyperthermia Induction:
-
Immediately after injection, place the mouse in the observation chamber.
-
Insert a rectal probe to monitor core body temperature.
-
Allow the mouse to acclimate for 5 minutes.
-
Using the heating lamp, increase the body temperature at a controlled rate (e.g., 0.5°C every 2 minutes).
-
-
Seizure Observation:
-
Continuously observe the mouse for the onset of a generalized tonic-clonic seizure (GTCS).
-
Record the core body temperature at which the seizure occurs.
-
If no seizure occurs by 42.5°C, the test is concluded.
-
-
Data Analysis: Compare the seizure temperature thresholds between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., Log-rank (Mantel-Cox) test).
B. In Vitro Mechanistic Studies
This protocol is based on methods used to screen for GPR55 activity.
Objective: To determine if this compound acts as an antagonist at the GPR55 receptor.
Materials:
-
HEK293 cells stably expressing human GPR55
-
This compound
-
L-α-lysophosphatidylinositol (LPI) (GPR55 agonist)
-
CID16020046 (positive control GPR55 antagonist)
-
Cell culture reagents
-
Assay buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot reagents and equipment or a commercial ERK phosphorylation assay kit.
Procedure:
-
Cell Culture and Treatment:
-
Culture hGPR55-HEK293 cells in 96-well plates.
-
Serum-starve the cells for 4-12 hours prior to the assay.
-
Pre-incubate cells with this compound (e.g., 10 µM), CID16020046, or vehicle for a defined period (e.g., 30 minutes).
-
Stimulate the cells with an EC80 concentration of LPI for a short duration (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-ERK1/2 antibody.
-
Strip and re-probe the membrane with anti-total-ERK1/2 antibody for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition.
-
Compare the LPI-induced ERK phosphorylation in the presence and absence of this compound.
-
This protocol is a general guideline for measuring changes in intracellular calcium.
Objective: To assess whether this compound inhibits T-type calcium channels.
Materials:
-
HEK293 cells expressing the desired T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3)
-
This compound
-
A suitable T-type calcium channel agonist
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating and Dye Loading:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye in assay buffer, often with Pluronic F-127 to aid in dye dispersal.
-
Incubate to allow for de-esterification of the dye.
-
-
Compound Addition and Signal Measurement:
-
Wash the cells with assay buffer.
-
Add this compound or vehicle to the wells and incubate.
-
Place the plate in a fluorescence reader and begin recording baseline fluorescence.
-
Add the T-type calcium channel agonist to stimulate calcium influx.
-
Continue recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or ratio for ratiometric dyes) from baseline after agonist addition.
-
Compare the agonist-induced calcium response in the presence and absence of this compound.
-
IV. Visualizations
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. dravetfoundation.org [dravetfoundation.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. DRAVET SYNDROME Insights into pathophysiology and therapy from a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Olivetolic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of natural products. This document provides a detailed application note and protocol for the structural analysis of olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid), a key biosynthetic precursor to cannabinoids. The protocols herein describe sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data analysis strategies. This guide is intended to assist researchers in confirming the identity and purity of this compound, a critical step in the research and development of cannabinoid-based therapeutics.
Introduction
This compound is a resorcylic acid that serves as the core polyketide nucleus for a vast array of cannabinoids found in Cannabis sativa. Its chemical structure, featuring a dihydroxybenzoic acid core with a pentyl side chain, is the foundational building block for compounds such as cannabigerolic acid (CBGA), which is subsequently converted into medicinally significant cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). The precise characterization of this compound is paramount for ensuring the purity of starting materials in both biosynthetic and synthetic routes to these high-value compounds.
NMR spectroscopy provides a non-destructive method to obtain detailed atomic-level information about the molecular structure. Through a combination of 1D and 2D NMR experiments, it is possible to assign every proton and carbon atom in the molecule, confirm the connectivity of the carbon skeleton, and verify the substitution pattern on the aromatic ring.
Chemical Structure of this compound
The unambiguous assignment of NMR signals is reliant on a clear and consistent numbering scheme for the atoms in the molecule. The IUPAC name for this compound is 2,4-dihydroxy-6-pentylbenzoic acid. The structure and numbering scheme used for NMR assignments are presented below.
Caption: Chemical structure and atom numbering of this compound.
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. Data were acquired in a suitable deuterated solvent, such as methanol-d₄ or chloroform-d, which should always be specified. The data presented here is based on values reported in the literature for this compound produced via an engineered fungal host.
Table 1: ¹H NMR Data of this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3 | 6.20 | d | 2.5 |
| 5 | 6.11 | d | 2.5 |
| 1' | 2.79 | t | 7.7 |
| 2' | 1.55 | m | |
| 3' | 1.30 | m | |
| 4' | 1.30 | m | |
| 5' | 0.88 | t | 6.9 |
d = doublet, t = triplet, m = multiplet
Table 2: ¹³C NMR Data of this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 110.6 |
| 2 | 163.7 |
| 3 | 100.1 |
| 4 | 158.9 |
| 5 | 106.1 |
| 6 | 145.5 |
| 7 (COOH) | 172.1 |
| 1' | 36.5 |
| 2' | 31.5 |
| 3' | 30.8 |
| 4' | 22.5 |
| 5' | 13.9 |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD), Chloroform-d (CDCl₃), or Acetone-d₆). The choice of solvent is critical as residual solvent peaks can obscure signals.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer.
¹H NMR:
-
Pulse Program: zg30 (or similar single-pulse experiment)
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~3-4 s
-
Spectral Width (SW): 12-16 ppm
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1-2 s
-
Spectral Width (SW): 200-240 ppm
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2-4
-
Relaxation Delay (D1): 1.5-2.0 s
-
Data Points (F2): 2048
-
Increments (F1): 256-512
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (or similar phase-sensitive, edited HSQC)
-
Number of Scans (NS): 4-8
-
Relaxation Delay (D1): 1.5 s
-
¹J(C,H) Coupling Constant: ~145 Hz
-
Data Points (F2): 1024
-
Increments (F1): 256
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgpndqf
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.5-2.0 s
-
Long-range Coupling Constant: Optimized for 8-10 Hz
-
Data Points (F2): 2048
-
Increments (F1): 256-512
Data Analysis and Structural Confirmation Workflow
The structural elucidation of this compound is achieved by systematically analyzing the data from each NMR experiment.
Caption: Workflow for NMR-based structural analysis of this compound.
-
¹H NMR Analysis: The proton spectrum reveals key information. For this compound, two doublets in the aromatic region (around 6-7 ppm) with a small coupling constant (meta-coupling, ~2.5 Hz) are expected for H-3 and H-5. The pentyl chain will show a triplet for the terminal methyl group (H-5'), a triplet for the methylene group attached to the ring (H-1'), and a series of multiplets for the other methylene groups.
-
¹³C NMR Analysis: The carbon spectrum will show the total number of carbon atoms. Key signals include the carboxylic acid carbon (C-7) around 170-175 ppm, four oxygenated aromatic carbons (C-2, C-4, C-1, C-6), two aromatic CH carbons (C-3, C-5), and five aliphatic carbons for the pentyl chain.
-
HSQC Analysis: This experiment correlates each proton signal with its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons (C-3, C-5, and all carbons of the pentyl chain).
-
COSY Analysis: This experiment shows which protons are coupled to each other, typically through three bonds. It is crucial for establishing the connectivity within the pentyl side chain (H-1' coupled to H-2', H-2' to H-3', etc.). A weak correlation between the aromatic protons H-3 and H-5 (four-bond coupling) may also be observed.
Caption: Key ¹H-¹H COSY correlations for this compound.
-
HMBC Analysis: This is one of the most powerful experiments for determining the overall carbon framework, as it shows correlations between protons and carbons that are two or three bonds away.
Caption: Key ¹H-¹³C HMBC correlations for this compound.
Conclusion
The suite of NMR experiments described provides a robust and reliable methodology for the complete structural elucidation and verification of this compound. By combining 1D and 2D NMR techniques, researchers can confidently assign all proton and carbon signals and confirm the molecular connectivity, ensuring the identity and purity of this crucial cannabinoid precursor for applications in research and drug development.
Application Note: HPLC Column Selection for the Separation of Olivetol and Olivetolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivetol and olivetolic acid are key precursors in the biosynthesis of cannabinoids in Cannabis sativa.[1] this compound is the direct precursor to many cannabinoids, and olivetol can be formed through its decarboxylation.[1] Accurate separation and quantification of these two compounds are crucial for understanding cannabinoid biosynthesis, for quality control in the production of synthetic cannabinoids, and for developing novel therapeutics.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose.[1] This document provides a detailed guide on selecting an appropriate HPLC column and outlines optimized protocols for the effective separation of olivetol and this compound.
Physicochemical Properties and Chromatographic Considerations
A successful HPLC separation relies on the differential interaction of analytes with the stationary and mobile phases. Understanding the properties of olivetol and this compound is the first step in column selection.
-
Olivetol (5-pentylresorcinol): A phenolic compound with a non-polar alkyl chain, making it relatively hydrophobic.
-
This compound (2,4-dihydroxy-6-pentylbenzoic acid): Contains both a phenolic hydroxyl group and a carboxylic acid group, in addition to the alkyl chain. The carboxylic acid group is ionizable, and its charge state is dependent on the mobile phase pH. This makes this compound more polar than olivetol, especially in its ionized (deprotonated) form.
The primary challenge in their separation is to achieve baseline resolution while maintaining good peak shape, particularly for the more acidic this compound. The choice of stationary phase chemistry and mobile phase composition is critical to modulate the retention and selectivity of these two compounds.
HPLC Column Selection
The selection of an appropriate HPLC column is paramount for achieving a successful separation. Reversed-phase chromatography is the most common approach for this analysis. However, other stationary phases can offer alternative selectivity.
Reversed-Phase Columns
Reversed-phase HPLC, with its non-polar stationary phase and polar mobile phase, is the most widely used technique for the analysis of cannabinoids and their precursors.[2]
-
C18 (Octadecyl): This is the most common and often the first choice for separating olivetol and this compound. The long alkyl chains provide strong hydrophobic interactions with the pentyl side chain of both molecules. A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for method development.
-
C8 (Octyl): C8 columns are less retentive than C18 columns due to the shorter alkyl chain. This can be advantageous if retention times on a C18 column are excessively long, allowing for faster analysis times.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of olivetol and this compound. This can be particularly useful for improving the resolution of aromatic compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns
HILIC is a viable alternative for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. Given the polar nature of this compound, HILIC could offer unique selectivity. In HILIC, a polar stationary phase (e.g., bare silica, diol, amino, or amide) is used with a mobile phase rich in an organic solvent (typically acetonitrile) with a small amount of aqueous buffer. This technique could be particularly useful for separating phenolic acids.
Mobile Phase Optimization
Optimizing the mobile phase is as crucial as selecting the right column.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and better UV transparency.
-
Aqueous Phase and pH: For the separation of acidic compounds like this compound, the pH of the mobile phase is a critical parameter. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is standard practice. This suppresses the ionization of the carboxylic acid group on this compound, leading to better retention on a reversed-phase column and improved peak shape.
-
Gradient vs. Isocratic Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often used for separating compounds with different polarities, such as olivetol and this compound. An isocratic elution (constant mobile phase composition) can be used for simpler separations or for routine analysis once the method is optimized.
Comparative Data of HPLC Columns
The following table summarizes typical performance characteristics of different column types for the separation of olivetol and this compound, based on established chromatographic principles.
| Column Type | Stationary Phase Chemistry | Typical Mobile Phase | Expected Retention Order | Advantages | Disadvantages |
| Reversed-Phase C18 | Octadecylsilane | Acetonitrile/Water with 0.1% Formic Acid | This compound, then Olivetol | Robust, widely available, good retention for both compounds. | May require careful pH control for good peak shape of this compound. |
| Reversed-Phase C8 | Octylsilane | Acetonitrile/Water with 0.1% Formic Acid | This compound, then Olivetol | Shorter analysis time compared to C18. | Lower retention, may provide less resolution for complex samples. |
| Reversed-Phase Phenyl-Hexyl | Phenyl-Hexylsilane | Acetonitrile/Water with 0.1% Formic Acid | This compound, then Olivetol | Alternative selectivity due to π-π interactions, potentially improving resolution. | May be more expensive than standard C18 columns. |
| HILIC | Bare Silica, Diol, or Amide | Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate) | Olivetol, then this compound | Good retention for polar compounds like this compound. | Can be more sensitive to mobile phase composition and water content. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV using a C18 Column
This protocol is a standard method for the separation and quantification of olivetol and this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 70% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Preparation: Prepare stock solutions of olivetol and this compound at a concentration of 1 mg/mL in methanol. Prepare a series of working standards by serially diluting the stock solutions with the mobile phase.
-
Extraction from Solid Matrix (e.g., plant material):
-
Weigh approximately 100 mg of the homogenized and dried sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HILIC Method for Enhanced Retention of this compound
This protocol provides an alternative for separating these compounds, particularly if poor retention of this compound is observed in reversed-phase.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: HILIC column (e.g., silica or amide-based, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to increase the elution strength. A typical gradient could be 95% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 228 nm and 280 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Standard and Sample Preparation: Dissolve standards and extracted samples in a solvent mixture that is similar to the initial mobile phase composition (i.e., high in acetonitrile) to ensure good peak shape.
Diagrams
Caption: Workflow for HPLC column selection for olivetol and this compound.
Caption: General experimental workflow for HPLC analysis of olivetol.
References
Application Note and Protocol for the Solid-Phase Extraction of Olivetolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivetolic acid is a key biosynthetic precursor to various cannabinoids, including cannabigerolic acid (CBGA), the parent compound to THC and CBD.[1][2] As interest in both natural and synthetic cannabinoids continues to grow for pharmaceutical and research applications, the efficient purification of this compound is of critical importance. Solid-phase extraction (SPE) is a robust and selective method for isolating and concentrating analytes from complex matrices. This application note provides a detailed protocol for the purification of this compound using reversed-phase SPE with a C18 sorbent. This compound, a benzoic acid derivative with a pentyl side chain, exhibits both polar and non-polar characteristics, making it an ideal candidate for purification via C18-based SPE.[1][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful SPE protocol.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₄ | [3] |
| Molecular Weight | 224.25 g/mol | |
| Appearance | Off-white to colorless solid | |
| Melting Point | 143-149 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Chemical Class | Benzoic acid, Resorcinol, Polyketide |
Principle of Reversed-Phase SPE for this compound Purification
Reversed-phase SPE utilizes a non-polar stationary phase (C18) and a polar mobile phase. This compound, with its non-polar pentyl group, will be retained on the C18 sorbent under aqueous conditions. Polar impurities can be washed away, and the purified this compound can then be eluted with a non-polar organic solvent. The acidic nature of the carboxyl group on this compound allows for manipulation of its retention by adjusting the pH of the solutions. By keeping the pH of the loading and washing solutions below the pKa of the carboxylic acid, the compound will be in its neutral, more hydrophobic form, thus enhancing its retention on the C18 sorbent.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and desired purity.
Materials:
-
SPE Cartridge: C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for pH adjustment)
-
Sample containing this compound, dissolved in a suitable solvent
-
Equipment:
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
-
pH meter
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
Protocol Steps:
-
Sample Pre-treatment:
-
Dissolve the crude extract containing this compound in a minimal amount of a solvent compatible with the initial SPE mobile phase (e.g., methanol or a low percentage of organic solvent in water).
-
Adjust the pH of the sample to approximately 3-4 with a dilute acid (e.g., 0.1% formic acid). This ensures that the carboxylic acid group of this compound is protonated, increasing its hydrophobicity and retention on the C18 sorbent.
-
Centrifuge or filter the sample to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Do not allow the cartridge to run dry.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of HPLC-grade water (adjusted to pH 3-4 with formic acid) through the cartridge to equilibrate the stationary phase to the loading conditions.
-
Ensure the sorbent bed remains moist.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of an aqueous solution with a low percentage of organic solvent (e.g., 5-10% methanol in water, pH 3-4) to elute polar impurities.
-
The exact percentage of organic solvent in the wash step may need to be optimized to maximize impurity removal without prematurely eluting the this compound.
-
-
Elution:
-
Elute the purified this compound from the cartridge with a non-polar organic solvent. A step-wise elution with increasing concentrations of methanol or acetonitrile can be employed for further fractionation if needed.
-
A common elution solvent is methanol or acetonitrile. For this compound, start with 5 mL of 80-100% methanol.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the elution solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the purified this compound residue in a suitable solvent for downstream applications such as HPLC analysis, in vitro assays, or further chemical synthesis.
-
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound Purification.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Loading Capacity | 1-5% of sorbent mass | Dependent on the specific C18 packing material. |
| Recovery | > 85% | Highly dependent on the optimization of wash and elution solvents. |
| Purity | > 90% | Dependent on the complexity of the initial sample matrix. |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By leveraging the principles of reversed-phase chromatography and careful optimization of the solvent conditions, researchers can obtain high-purity this compound suitable for a wide range of research, development, and pharmaceutical applications. The provided workflow and protocol serve as a strong foundation for the development of specific, optimized purification procedures for this compound from various sources.
References
Cell-Free Enzymatic Synthesis of Olivetolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cell-free enzymatic synthesis of olivetolic acid, a key precursor in the biosynthesis of cannabinoids. The information compiled herein is intended to guide researchers in setting up and optimizing a robust in vitro system for producing this valuable polyketide.
Introduction
This compound is a resorcylic acid that serves as the polyketide core of cannabinoids, a class of compounds with significant therapeutic potential.[1] Its synthesis in Cannabis sativa is a two-step enzymatic process. The cell-free synthesis of this compound offers a powerful platform for studying the enzymatic mechanism, producing analytical standards, and developing biocatalytic production processes that are independent of plant cultivation. This approach provides precise control over reaction conditions and facilitates the purification of the final product.
The biosynthesis of this compound is catalyzed by two key enzymes:
-
This compound Synthase (OAS) / Tetraketide Synthase (TKS): A type III polyketide synthase that catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate.[1][2] In the absence of the subsequent enzyme, this intermediate can spontaneously cyclize to form byproducts such as olivetol (the decarboxylated analog of this compound), pentyl diacetic acid lactone (PDAL), and hexanoyl triacetic acid lactone (HTAL).[1][3]
-
This compound Cyclase (OAC): This enzyme catalyzes the C2-C7 intramolecular aldol condensation of the linear tetraketide intermediate produced by TKS, leading to the formation of this compound with the retention of the carboxylic acid group. OAC is a dimeric α+β barrel (DABB) protein.
Enzymatic Pathway and Workflow
The enzymatic cascade for this compound synthesis and the general experimental workflow for its cell-free production are depicted below.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymes and the cell-free reaction.
Table 1: Enzyme Properties and Kinetic Parameters
| Enzyme | Source Organism | Recombinant Host | Molecular Weight (Recombinant) | Kinetic Parameters |
| Tetraketide Synthase (TKS) | Cannabis sativa | E. coli | ~44 kDa (monomer), ~89 kDa (dimer) | For olivetol synthesis from hexanoyl-CoA: kcat/Km = 1013 s⁻¹M⁻¹ |
| This compound Cyclase (OAC) | Cannabis sativa | E. coli | ~12 kDa | Kinetic parameters for OAC are difficult to determine due to the instability of its substrate, the linear tetraketide-CoA intermediate, which is not commercially available. |
Table 2: In Vitro Reaction Conditions for this compound Synthesis
| Parameter | Recommended Value | Reference |
| Buffer | 100 mM Potassium Phosphate (pH 7.0) | |
| Hexanoyl-CoA Concentration | 60 µM | |
| Malonyl-CoA Concentration | 100 µM | |
| TKS (purified) | 10 µg in 500 µL reaction | |
| OAC (purified) | 30 µg in 500 µL reaction | |
| Incubation Temperature | 20°C | |
| Incubation Time | 16 hours |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of TKS and OAC
This protocol describes the expression of His-tagged TKS and OAC in E. coli and their subsequent purification.
1. Gene Synthesis and Cloning:
-
Codon-optimize the sequences for Cannabis sativa TKS and OAC for expression in E. coli.
-
Synthesize the genes and clone them into a suitable expression vector (e.g., pET vector) with an N-terminal or C-terminal His-tag.
2. Protein Expression:
-
Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3) or C43(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
For TKS, incubate for 16-20 hours at 18°C. For OAC, similar conditions can be used, with some protocols suggesting 15°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellets can be stored at -80°C.
3. Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Affinity Purification:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified fractions by SDS-PAGE to confirm purity and size.
-
Buffer exchange the purified proteins into a suitable storage buffer (e.g., containing glycerol) and store at -80°C.
Protocol 2: In Vitro Coupled Enzyme Assay for this compound Synthesis
This protocol details the setup of the coupled reaction to produce this compound.
1. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the following reaction mixture on ice in a total volume of 500 µL:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
60 µM Hexanoyl-CoA
-
100 µM Malonyl-CoA
-
10 µg purified TKS
-
30 µg purified OAC
-
Nuclease-free water to the final volume.
-
2. Incubation:
-
Incubate the reaction mixture at 20°C for 16 hours.
3. Reaction Quenching and Product Extraction:
-
Stop the reaction by adding 50 µL of 20% (v/v) aqueous hydrochloric acid.
-
Extract the products by adding 1 mL of ethyl acetate and vortexing vigorously.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube.
-
Repeat the extraction two more times.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
4. Sample Preparation for Analysis:
-
Resuspend the dried extract in a known volume (e.g., 100 µL) of methanol for analysis.
Protocol 3: HPLC-MS/MS Analysis of Reaction Products
This protocol provides a general method for the analysis and quantification of this compound.
1. Instrumentation:
-
A high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS) is recommended for sensitive and specific detection.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 1.7 µm, 2.0 × 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5-95% B over approximately 13 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode for the detection of this compound.
-
Monitor for the specific m/z of the deprotonated this compound molecule [M-H]⁻.
-
For quantification, use an authentic this compound standard to generate a calibration curve.
Conclusion
The cell-free enzymatic synthesis of this compound provides a versatile and controllable system for producing this important cannabinoid precursor. The protocols and data presented in this document offer a solid foundation for researchers to establish this methodology in their laboratories. Further optimization of reaction conditions and enzyme engineering may lead to improved yields and a deeper understanding of the catalytic mechanisms of TKS and OAC.
References
- 1. Expression, purification and crystallization of a plant polyketide cyclase from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 3. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Production of Rare Cannabinoids Using Olivetolic Acid in Synthetic Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of olivetolic acid (OA) as a key precursor in the synthetic biology-based production of rare cannabinoids. Microbial hosts, particularly engineered yeasts and bacteria, offer a promising and scalable alternative to traditional plant extraction for obtaining these valuable therapeutic compounds.
Introduction to this compound in Cannabinoid Biosynthesis
This compound is the polyketide nucleus of cannabinoids and the first key intermediate in their biosynthetic pathway.[1][2] In Cannabis sativa, OA is synthesized from hexanoyl-CoA and three molecules of malonyl-CoA through the sequential action of two enzymes: a type III polyketide synthase, often referred to as olivetol synthase (OLS) or tetraketide synthase (TKS), and an this compound cyclase (OAC).[1][3][4] The OAC is crucial for the specific C2–C7 intramolecular aldol condensation that forms OA while retaining the carboxyl group, which is essential for subsequent enzymatic steps.
Once formed, this compound is prenylated with geranyl pyrophosphate (GPP) by a prenyltransferase to produce cannabigerolic acid (CBGA), the "mother cannabinoid". From CBGA, various cannabinoid synthases can catalyze the formation of a diverse array of cannabinoids, including the acidic precursors to THC, CBD, and other rare cannabinoids. Synthetic biology approaches have successfully reconstituted this pathway in microbial hosts, enabling the production of these compounds through fermentation.
Data Summary: Production of this compound and Cannabinoids
The following tables summarize quantitative data from various studies on the microbial production of this compound and its cannabinoid derivatives.
Table 1: Microbial Production of this compound (OA)
| Host Organism | Engineering Strategy | Precursor(s) | Titer (mg/L) | Reference |
| Yarrowia lipolytica | Overexpression of CsOLS and CsOAC, debottlenecking of hexanoyl-CoA, malonyl-CoA, acetyl-CoA, NADPH, and ATP supply. | Hexanoic acid | 9.18 | |
| Saccharomyces cerevisiae | Heterologous OA biosynthesis pathway, mutant phenylacetate-CoA ligase for superior hexanoyl-CoA ligase activity. | Not specified (endogenous supply) | 180 | |
| Saccharomyces cerevisiae | Fed-batch approach with engineered strain. | Glucose and Hexanoic acid | 117 | |
| Saccharomyces cerevisiae | Overexpression of OLS and OAC. | Sodium hexanoate | 0.48 | |
| Escherichia coli | β-oxidation reversal for hexanoyl-CoA, overexpression of OLS, OAC, and enzymes for malonyl-CoA supply. | Glycerol | ~80 | |
| Aspergillus nidulans | Heterologous expression of a fungal tandem polyketide synthase system. | Not specified | 80 |
Table 2: Production of Cannabinoids from this compound or its Precursors
| Host Organism | Product | Precursor(s) | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Cannabigerolic acid (CBGA) | Glucose and Hexanoic acid | 18.2 | |
| Saccharomyces cerevisiae | THCA and CBDA | Galactose and this compound | 200-300 | |
| Saccharomyces cerevisiae | THCA and CBDA | Hexanoic acid | 30-80 | |
| Komagataella phaffii (Pichia pastoris) | Tetrahydrocannabinolic acid (THCA) | This compound and Geranyl diphosphate | Not specified (successful synthesis) |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound and CBGA
The core pathway for the biosynthesis of this compound and its conversion to CBGA involves several key enzymatic steps. This pathway is often engineered in microbial hosts to enhance the production of these compounds.
General Experimental Workflow for Microbial Cannabinoid Production
The process of producing cannabinoids in engineered microbes generally follows a structured workflow from strain engineering to final product analysis.
Experimental Protocols
Protocol 1: Production of this compound in Yarrowia lipolytica
This protocol is based on the methodologies described for engineered Y. lipolytica to enhance OA production.
1. Strain and Plasmid Construction:
- Codon-optimize Cannabis sativa olivetol synthase (CsOLS) and this compound cyclase (CsOAC) genes for expression in Y. lipolytica.
- Clone the optimized genes into a suitable Y. lipolytica expression vector, such as pYLXP'.
- Transform the resulting plasmid into the desired Y. lipolytica host strain.
2. Media and Cultivation:
- Prepare a suitable defined medium, such as a complete synthetic medium (CSM) lacking leucine for selection if using a corresponding auxotrophic marker.
- Inoculate a starter culture and grow overnight.
- Inoculate the main culture with the overnight culture to a starting OD600 of ~0.1.
- Cultivate at 28-30°C with shaking (200-250 rpm).
3. Precursor Feeding and pH Control:
- After 48 hours of cultivation, supplement the medium with hexanoic acid to a final concentration of 0.5 mM.
- To maintain a stable pH and improve OA titer, add 20 g/L of CaCO3 to the medium at the beginning of the cultivation.
4. Fermentation Duration and Sampling:
- Continue cultivation for 96 hours.
- Collect samples periodically to measure cell density (OD600) and for cannabinoid extraction and analysis.
5. Extraction and Analysis:
- Follow Protocol 3 for extraction.
- Analyze the extracts using HPLC to quantify this compound. An authentic OA standard should be used for comparison and quantification. OA typically has a characteristic retention time that can be identified.
Protocol 2: Production of Cannabinoids from this compound Feeding in Yeast
This protocol outlines the general steps for producing cannabinoids by feeding this compound to an engineered yeast strain expressing the necessary downstream enzymes.
1. Strain Engineering:
- Engineer a yeast strain (e.g., S. cerevisiae or K. phaffii) to express a suitable aromatic prenyltransferase (e.g., NphB from Streptomyces sp. or CBGA synthase from C. sativa) and the desired cannabinoid synthase (e.g., THCA synthase, CBDA synthase).
- For K. phaffii, genomic multi-copy integrations of the expression cassettes can lead to higher product titers.
2. Cultivation and Induction:
- Grow the engineered yeast strain in an appropriate medium (e.g., YPD for S. cerevisiae or BMGY/BMMY for K. phaffii).
- Induce gene expression according to the specific promoter system used (e.g., galactose for GAL promoters in S. cerevisiae, methanol for AOX1 promoter in K. phaffii).
3. This compound Feeding:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
- After induction, feed this compound to the culture to a final concentration of approximately 1 mM.
4. Fermentation and Sampling:
- Continue the fermentation for 24-72 hours post-induction and feeding.
- Collect culture samples for extraction and analysis.
5. Extraction and Analysis:
- Follow Protocol 3 for extraction.
- Use HPLC or LC-MS to identify and quantify the produced cannabinoids (e.g., CBGA, THCA, CBDA).
Protocol 3: General Protocol for Cannabinoid Extraction and Quantification
This protocol provides a general method for extracting cannabinoids from microbial cultures for subsequent analysis.
1. Sample Preparation:
- Centrifuge a known volume of the culture to pellet the cells.
- Separate the supernatant and the cell pellet. Cannabinoids may be present in both fractions, so both should ideally be analyzed.
2. Extraction:
- For the supernatant, perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
- For the cell pellet, resuspend in a suitable buffer and perform cell lysis (e.g., bead beating, sonication).
- Extract the lysate with an organic solvent.
- Combine the organic phases if desired, or analyze them separately.
- Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
3. Sample Analysis by HPLC:
- Reconstitute the dried extract in a suitable solvent, such as methanol or acetonitrile.
- Filter the sample through a 0.2 µm syringe filter before injection.
- Use a C18 column for separation.
- Employ a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and acetonitrile or methanol.
- Use a UV detector (e.g., at 220-280 nm) or a mass spectrometer for detection and quantification.
- Run authentic standards for each cannabinoid of interest to determine retention times and create a standard curve for quantification.
Conclusion
The use of this compound in synthetic biology provides a powerful platform for the production of rare and valuable cannabinoids. By leveraging engineered microbial hosts, researchers can achieve scalable and controlled production of these compounds. The protocols and data presented here serve as a guide for scientists and professionals in the field to develop and optimize their own cannabinoid production systems. Further metabolic engineering efforts to improve precursor supply and enzyme efficiency will continue to enhance the titers and economic viability of these microbial factories.
References
- 1. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and Metabolic Engineering of Saccharomyces cerevisiae for the Biosynthesis of this compound, a Key Cannabinoid Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Microbial Production of Olivetolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of olivetolic acid. The information is designed to help overcome common challenges, particularly low yields, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My microbial culture is producing very low titers of this compound. What are the most common bottlenecks?
A1: Low yields in this compound (OA) production are typically traced back to a few key rate-limiting steps. The most significant bottlenecks are often:
-
Insufficient Precursor Supply: The primary precursors for OA are hexanoyl-CoA and malonyl-CoA. The endogenous pools of these molecules in common microbial hosts like E. coli and Saccharomyces cerevisiae are often insufficient to support high-level production.[1][2][3][4][5]
-
Inefficient Enzymatic Conversion: The key enzymes in the pathway, olivetol synthase (OLS) and this compound cyclase (OAC), may have low catalytic activity or be poorly expressed in the heterologous host. This can lead to the accumulation of intermediates or shunt products.
-
Suboptimal Fermentation Conditions: The culture environment, including pH, temperature, and media composition, plays a crucial role in both cell growth and enzyme function. Unfavorable conditions can significantly hinder OA production.
-
Cofactor Imbalance: The biosynthesis of precursors and the overall metabolic health of the cell depend on an adequate supply of cofactors like ATP and NADPH. These can become limiting under high production demands.
Q2: How can I increase the intracellular supply of the hexanoyl-CoA precursor?
A2: Enhancing the hexanoyl-CoA pool is a critical step for improving this compound yields. Most microbial systems to date require external feeding of hexanoic acid. Key strategies include:
-
Overexpression of Acyl-Activating Enzymes or Acyl-CoA Ligases: Introduce and overexpress enzymes that convert exogenously supplied hexanoic acid into hexanoyl-CoA. Examples include CsAAE1 from Cannabis sativa or superior mutant enzymes like PcPCL-K from Penicillium chrysogenum.
-
Implementation of the Reverse β-Oxidation (rBOX) Pathway: Engineer the host to express the enzymes of the rBOX pathway, which can synthesize hexanoyl-CoA from acetyl-CoA. This can alleviate the need for external hexanoic acid supplementation.
-
Engineering Fatty Acid Biosynthesis (FAB): Modifying the native fatty acid synthase complex can lead to the production of medium-chain fatty acids, including hexanoic acid.
Below is a workflow for troubleshooting hexanoyl-CoA supply.
References
- 1. Biochemical and Metabolic Engineering of Saccharomyces cerevisiae for the Biosynthesis of this compound, a Key Cannabinoid Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 4. Bioengineering studies and pathway modeling of the heterologous biosynthesis of tetrahydrocannabinolic acid in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Preventing the formation of olivetol as a byproduct in olivetolic acid synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of olivetolic acid, specifically focusing on the prevention of olivetol formation as a byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of olivetol formation during this compound synthesis?
A1: Olivetol is primarily formed as a byproduct during the biosynthesis of this compound when the linear tetraketide intermediate, synthesized by this compound synthase (OAS) or tetraketide synthase (TKS), undergoes spontaneous decarboxylative cyclization.[1][2] This occurs predominantly in the absence or with insufficient activity of the second key enzyme, this compound cyclase (OAC), which is responsible for the correct intramolecular aldol condensation to form this compound while retaining the carboxylic acid group.[1][2][3] Olivetol is often considered an in vitro artifact that is not significantly present in the cannabis plant itself.
Q2: How can the formation of olivetol be minimized or prevented?
A2: The most effective strategy to prevent olivetol formation is to ensure the efficient co-expression and activity of this compound cyclase (OAC) alongside this compound synthase (OAS/TKS). OAC captures the tetraketide intermediate and catalyzes its cyclization into this compound before it can spontaneously decarboxylate to olivetol. Optimizing the ratio of OAC to OAS and ensuring optimal reaction conditions for OAC activity are crucial.
Q3: Besides olivetol, what other byproducts can be formed?
A3: Other common byproducts include pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL). These are formed from the premature release and lactonization of polyketide intermediates from the synthase enzyme.
Q4: What is the optimal pH for this compound synthesis and stability?
A4: In vitro enzymatic assays for this compound biosynthesis are typically performed in a pH range of 5.5 to 7.0, using buffers such as HEPES or sodium citrate. Maintaining a slightly acidic to neutral pH is important, as highly acidic conditions can promote the decarboxylation of β-keto acids, and extreme pH levels can affect enzyme activity and stability. For instance, studies on related cannabinoids have shown that acidic conditions (e.g., pH 2) can increase the rate of degradation.
Q5: Are there engineered enzymes that can improve the yield of this compound and reduce byproduct formation?
A5: Yes, protein engineering efforts have focused on improving the catalytic activity and substrate specificity of both OAS/TKS and OAC. For example, specific mutations in OLS (e.g., at residues I258, D198, E196) have been shown to significantly influence its activity. Additionally, creating fusion proteins of OAS and OAC has been explored to increase the proximity of the two enzymes, thereby minimizing the diffusion and subsequent spontaneous cyclization of the intermediate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of olivetol detected in the final product. | 1. Insufficient OAC Activity: The amount or activity of this compound cyclase (OAC) is too low to efficiently convert the tetraketide intermediate. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for OAC activity. | 1. Increase the concentration of purified OAC in the reaction mixture. If using a co-expression system, optimize the expression levels of OAC relative to OAS. 2. Ensure the reaction buffer is within the optimal pH range for OAC (typically 5.5-7.0). Maintain a controlled temperature, for example, between 20-30°C. |
| Low overall yield of this compound. | 1. Precursor Limitation: Insufficient supply of hexanoyl-CoA or malonyl-CoA. 2. Low Enzyme Activity: The catalytic activity of OAS/TKS or OAC may be low. 3. Product Degradation: The synthesized this compound may be degrading under the experimental conditions. | 1. Increase the concentration of hexanoyl-CoA and malonyl-CoA in the reaction mixture. In microbial production systems, consider metabolic engineering strategies to boost the intracellular pools of these precursors. 2. Use highly active enzyme variants or optimize codon usage for the expression host. Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature). 3. Minimize reaction time and store the product under appropriate conditions (e.g., protected from heat and light). |
| Presence of other byproducts like PDAL and HTAL. | Premature Release of Intermediates: The polyketide intermediates are released from the synthase enzyme before reaching the full length required for this compound synthesis. | This is an inherent property of the synthase enzyme. While difficult to eliminate completely, optimizing the reaction conditions and ensuring a sufficient supply of malonyl-CoA may favor the full extension of the polyketide chain. |
| Difficulty in quantifying this compound and olivetol accurately. | Co-elution in Chromatography: this compound and olivetol may have similar retention times in HPLC, making accurate quantification challenging. | Develop and optimize an HPLC or LC-MS/MS method with a suitable gradient to achieve baseline separation of the two compounds. Use of a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both containing a small percentage of formic or phosphoric acid, is a common starting point. |
Quantitative Data Summary
Table 1: Reaction Conditions for In Vitro this compound Synthesis
| Parameter | Recommended Range | Reference(s) |
| Buffer | 20-100 mM HEPES or Sodium Citrate | |
| pH | 5.5 - 7.0 | |
| Hexanoyl-CoA | 100-200 µM | |
| Malonyl-CoA | 200-600 µM | |
| DTT | 5 mM | |
| Temperature | 20-30 °C | |
| Incubation Time | 30-60 minutes |
Table 2: HPLC and LC-MS/MS Parameters for Analysis
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reversed-phase | |
| Mobile Phase A | Water with 0.085-0.1% phosphoric or formic acid | Water with 0.085-0.1% phosphoric or formic acid | |
| Mobile Phase B | Acetonitrile with 0.085-0.1% phosphoric or formic acid | Acetonitrile with 0.085-0.1% phosphoric or formic acid | |
| Flow Rate | 0.7-1.6 mL/min | - | |
| Detection | UV at 220 nm and/or 280 nm | ESI in negative mode | |
| MRM Transitions | N/A | This compound: m/z 223.1 -> 179.1 Olivetol: m/z 179.1 -> 137.1 |
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol describes the enzymatic synthesis of this compound from its precursors using purified Tetraketide Synthase (TKS) and this compound Cyclase (OAC).
Materials:
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Purified TKS and OAC enzymes
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Hexanoyl-CoA
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Malonyl-CoA
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HEPES buffer (1 M, pH 7.0)
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Dithiothreitol (DTT)
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Methanol (for reaction termination)
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Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube with the following components in a total volume of 50-100 µL:
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50 mM HEPES buffer, pH 7.0
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5 mM DTT
-
150 µM Hexanoyl-CoA
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400 µM Malonyl-CoA
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1-5 µg of purified TKS
-
1-5 µg of purified OAC
-
-
Initiate the reaction by adding the enzymes to the mixture.
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Incubate the reaction at 30°C for 60 minutes.
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Terminate the reaction by adding an equal volume of methanol.
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Centrifuge the tube to pellet any precipitated protein.
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Analyze the supernatant for this compound and olivetol content using HPLC or LC-MS/MS.
Protocol 2: Quantification of this compound and Olivetol by HPLC-UV
This protocol provides a general method for the separation and quantification of this compound and olivetol.
Instrumentation and Reagents:
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HPLC system with a UV or photodiode array (PDA) detector
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C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Authentic standards of this compound and olivetol
Procedure:
-
Set up the HPLC system with the C18 column.
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Prepare a mobile phase gradient. A typical starting condition could be 45% Mobile Phase B, increasing over time to elute the compounds.
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Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
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Set the UV detector to monitor absorbance at 220 nm and 280 nm.
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Prepare a standard curve by injecting known concentrations of this compound and olivetol standards.
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Inject the supernatant from the terminated enzymatic reaction.
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Identify and integrate the peaks corresponding to this compound and olivetol based on the retention times of the standards.
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Quantify the concentration of each compound in the sample by comparing the peak areas to the standard curve.
Visualizations
Caption: Biosynthetic pathway of this compound and the formation of olivetol.
Caption: Troubleshooting workflow for high olivetol byproduct formation.
References
Optimization of fermentation conditions for enhanced olivetolic acid titer.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for enhanced olivetolic acid (OA) titer.
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation experiments.
Issue 1: Low or No this compound Titer
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Precursor Supply (Hexanoyl-CoA) | Overexpress an acyl-activating enzyme (e.g., CsAAE1) or a short-chain acyl-CoA synthetase to convert supplemented hexanoic acid to hexanoyl-CoA.[1][2] Alternatively, engineer a reverse β-oxidation pathway.[2] | Increased availability of the starter unit, leading to higher OA titers.[2] |
| Insufficient Precursor Supply (Malonyl-CoA) | Overexpress acetyl-CoA carboxylase (ACC1), a key enzyme in malonyl-CoA synthesis.[2] The addition of cerulenin, an inhibitor of fatty acid biosynthesis, can also increase the intracellular availability of malonyl-CoA. | Enhanced supply of the extender units for polyketide synthesis, boosting OA production. |
| Suboptimal Enzyme Expression or Activity | Verify the expression of this compound synthase (OLS) and this compound cyclase (OAC) via SDS-PAGE or Western blot. Optimize codon usage of the respective genes for the expression host. | Confirmed expression of active enzymes, leading to the production of this compound. |
| Incorrect Fermentation Conditions | Optimize parameters such as temperature, pH, and media composition. For E. coli, terrific broth (TB) media and a post-induction temperature of 20°C have shown improved titers. For Yarrowia lipolytica, controlling the pH with buffers (e.g., PBS) or calcium carbonate can improve production. | Identification of optimal fermentation conditions for the specific host strain, resulting in increased OA yield. |
| Degradation of this compound | Monitor OA stability in the culture medium over time. It has been observed that E. coli can degrade this compound. Consider strategies for in situ product removal. | Minimized product loss and a more accurate assessment of production capabilities. |
Issue 2: High Levels of Byproduct Formation (e.g., Olivetol, PDAL, HTAL)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spontaneous Cyclization of Polyketide Intermediate | This occurs in the absence of or with low activity of this compound cyclase (OAC), leading to the formation of olivetol. Increase the expression of OAC or use a fusion protein of OLS and OAC to promote efficient substrate channeling. | Reduced formation of olivetol and a higher conversion rate to this compound. |
| Premature Release of Intermediates | The premature release and lactonization of polyketide intermediates can form pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL). | Optimization of enzyme ratios and fermentation conditions may reduce the accumulation of these byproducts. |
| Suboptimal OAC Activity | Even with OAC present, some olivetol can be formed. Rational design and protein engineering of OAC have been explored to improve its activity and reduce olivetol formation in S. cerevisiae. | An engineered OAC with higher specificity and efficiency, leading to a higher this compound to olivetol ratio. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental biosynthetic pathway for this compound in Cannabis sativa?
A1: The biosynthesis of this compound in Cannabis sativa is a two-step enzymatic process. It starts with the formation of the starter unit, hexanoyl-CoA. This compound synthase (OAS), a type III polyketide synthase, then catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. Subsequently, this compound cyclase (OAC) facilitates an intramolecular aldol condensation of this intermediate to produce this compound, retaining the carboxylic acid group.
Q2: What are the key enzymes required for heterologous production of this compound?
A2: The two primary enzymes from Cannabis sativa required for this compound production in a heterologous host are this compound synthase (OAS or OLS) and this compound cyclase (OAC). OAS is responsible for synthesizing the polyketide backbone, while OAC ensures the correct cyclization to form this compound instead of the decarboxylated byproduct, olivetol.
Q3: Can this compound be produced using non-plant-derived enzymes?
A3: Yes, a novel biosynthetic pathway using a set of fungal tandem polyketide synthases has been discovered. This system, identified from fungi like Aspergillus nidulans, can produce this compound and its analogs, offering an alternative to the plant-based enzymes and potentially leading to higher titers and a greater diversity of cannabinoid precursors.
Q4: What are common microbial hosts used for this compound production?
A4: Common microbial hosts for the heterologous production of this compound include the bacterium Escherichia coli and the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. The filamentous fungus Aspergillus nidulans has also been successfully used, particularly with the fungal biosynthetic pathway.
Q5: How can the supply of precursors for this compound synthesis be increased?
A5: Increasing the intracellular pools of hexanoyl-CoA and malonyl-CoA is crucial for enhancing this compound titers. For hexanoyl-CoA, strategies include supplementing the culture medium with hexanoic acid and overexpressing an acyl-activating enzyme (like CsAAE1) to convert it to its CoA-activated form. For malonyl-CoA, overexpressing acetyl-CoA carboxylase (ACC) is a common approach.
Quantitative Data Summary
The following table summarizes this compound titers achieved in different microbial hosts under various fermentation conditions.
| Host Organism | Key Genetic Modifications/Conditions | This compound Titer (mg/L) | Reference |
| Escherichia coli | Co-expression of OLS, OAC, FadD, and ACC with optimized fermentation conditions. | 80 | |
| Escherichia coli | Co-expression of TKS and OAC in Terrific Broth at 20°C with cerulenin addition. | 0.07 | |
| Saccharomyces cerevisiae | Expression of OLS and OAC with hexanoic acid feeding. | 0.48 | |
| Saccharomyces cerevisiae | Metabolically engineered for de novo production from glucose. | 14.8 | |
| Yarrowia lipolytica | Engineered with screened hexanoyl-CoA synthetases and optimized malonyl-CoA supply. | 5.86 | |
| Aspergillus nidulans | Expression of fungal tandem polyketide synthases. | High titers (specific values vary with analogs) |
Experimental Protocols
1. General Fermentation Protocol for this compound Production in E. coli
This protocol is a general guideline and may require optimization for specific strains and constructs.
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Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200-250 rpm.
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Production Culture: Inoculate 100 mL of Terrific Broth (TB) medium (in a 1 L flask) containing antibiotics with the overnight culture to a starting OD600 of 0.1.
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Induction: Incubate the production culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding the appropriate inducer (e.g., anhydrotetracycline or IPTG). If applicable, supplement the medium with precursors like hexanoate (e.g., 4 mM).
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Post-Induction Incubation: Reduce the temperature to 20-30°C and continue incubation for 24-72 hours.
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Harvesting: After the incubation period, harvest the culture by centrifugation. The supernatant and cell pellet can be extracted separately for this compound analysis.
2. Sample Preparation for LC-MS Analysis
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Extraction: To 500 µL of culture (cells and media), add 800 µL of an ethyl acetate/methanol mixture (9:1, v/v) containing 0.1% formic acid.
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Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation to separate the organic and aqueous phases.
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Drying: Transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
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Reconstitution: Reconstitute the dried extract in a known volume (e.g., 50-100 µL) of methanol.
-
Analysis: The reconstituted sample is ready for analysis by LC-MS or HPLC.
3. In Vitro Enzyme Assay for this compound Biosynthesis
This assay is used to confirm the activity of the purified OLS and OAC enzymes.
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Reaction Mixture: Prepare a reaction mixture with the following components in a total volume of 50-100 µL:
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Buffer: 20-100 mM HEPES or sodium citrate, pH 5.5-7.0.
-
Reducing Agent: 5 mM DTT.
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Substrates: 100-200 µM Hexanoyl-CoA and 200-600 µM Malonyl-CoA.
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Enzymes: Purified OLS and OAC.
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for 1-2 hours.
-
Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate containing a small amount of acetic acid. Vortex and centrifuge to separate the phases.
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Analysis: Analyze the organic phase for the presence of this compound using HPLC or LC-MS.
Visualizations
Caption: Biosynthetic pathway of this compound from precursors, highlighting the roles of OLS/OAS and OAC, and the formation of major byproducts.
Caption: A logical workflow for troubleshooting low this compound titers, outlining key areas for investigation and optimization.
References
Troubleshooting poor solubility of olivetolic acid in aqueous solutions.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of olivetolic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A: this compound is a lipophilic molecule and exhibits poor solubility in water but is readily soluble in various organic solvents.[1][2] Its solubility is significantly higher in solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][3][4] For instance, its solubility can reach up to 50 mg/mL in DMF, DMSO, and ethanol. A mixture of ethanol and phosphate-buffered saline (PBS) at pH 7.2 has been shown to dissolve this compound at a concentration of 0.25 mg/mL.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A: The poor aqueous solubility of this compound stems from its chemical structure, which includes a nonpolar pentyl chain and a carboxylic acid group. In neutral or acidic aqueous solutions, the carboxylic acid group remains largely protonated (non-ionized), contributing to the molecule's overall low polarity and hydrophobicity. This makes it difficult for water molecules to surround and dissolve the compound.
Q3: Can I use DMSO to make a stock solution and then dilute it in my aqueous medium?
A: Yes, this is a very common and effective strategy. This compound is highly soluble in DMSO, with concentrations of up to 250 mg/mL being achievable. You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. However, it is crucial to consider the final concentration of DMSO in your experiment, as it can have biological effects on cells or assay systems. It is recommended to keep the final DMSO concentration as low as possible, typically below 0.5%. Always run a vehicle control (your aqueous medium with the same final concentration of DMSO) to account for any solvent effects.
Q4: Are there methods to increase the aqueous solubility of this compound without using organic co-solvents?
A: Yes, the primary method is to increase the pH of the aqueous solution. As a carboxylic acid, this compound can be converted into a more soluble salt form by deprotonating the carboxylic acid group with a base. This ionization increases the molecule's polarity, thereby enhancing its solubility in water. Other advanced techniques like forming inclusion complexes (e.g., with cyclodextrins) or creating solid dispersions can also be employed to improve aqueous solubility.
Troubleshooting Guide
This section provides a step-by-step approach to resolving common solubility issues with this compound.
Problem: this compound precipitates when I add my DMSO stock solution to my aqueous buffer.
This is a common issue that occurs when the solubility limit of this compound in the final aqueous solution is exceeded.
Solution 1: pH Adjustment
Increasing the pH of the aqueous buffer will ionize the carboxylic acid group of this compound, forming a more soluble carboxylate salt.
-
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
Solution 2: Reduce the Final Concentration
The simplest solution may be to lower the final concentration of this compound in your experiment to a level below its solubility limit in the aqueous medium.
Solution 3: Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.
-
Examples: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can be effective.
-
Consideration: The concentration of the surfactant should be above its critical micelle concentration (CMC) to be effective. As with co-solvents, it is important to verify the compatibility of the surfactant with your experimental setup and include appropriate controls.
Data Summary Table
| Solvent | Reported Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL - 250 mg/mL | |
| Ethanol | 50 mg/mL | |
| Methanol | Soluble | |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| Water | Very low / sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution via pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by forming its sodium salt.
Materials:
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This compound powder
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1 M Sodium Hydroxide (NaOH) solution
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Deionized water or desired aqueous buffer
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pH meter
Procedure:
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Weigh the desired amount of this compound.
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Add a small volume of deionized water or buffer to the this compound powder.
-
Slowly add the 1 M NaOH solution dropwise while stirring continuously.
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Monitor the pH of the solution. Continue adding NaOH until the this compound is fully dissolved and the pH is in the desired range (e.g., pH 7.4 for physiological buffers).
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Once dissolved, add the remaining volume of water or buffer to reach the final desired concentration.
-
Verify the final pH and adjust if necessary.
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For sterile applications, the final solution should be filter-sterilized through a 0.22 µm filter.
Protocol 2: Preparation of an Aqueous this compound Solution using a Co-solvent
This protocol details the preparation of an aqueous solution using DMSO as a co-solvent.
Materials:
-
This compound powder
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High-purity DMSO
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Desired aqueous buffer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the this compound is completely dissolved. Gentle warming or vortexing can aid dissolution.
-
Determine the final concentration of this compound needed for your experiment.
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Calculate the volume of the DMSO stock solution required.
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Add the calculated volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous buffer while vortexing or stirring vigorously. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation.
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Ensure the final concentration of DMSO in the aqueous solution is compatible with your experimental system (ideally ≤ 0.5%).
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor this compound solubility.
Caption: A troubleshooting workflow for this compound solubility issues.
Mechanism of pH-Dependent Solubility
This diagram illustrates how increasing the pH enhances the solubility of this compound.
Caption: Ionization of this compound at basic pH increases its solubility.
References
Improving the stability of olivetolic acid during storage and analysis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of olivetolic acid during storage and analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound, a phenolic acid, is primarily compromised by exposure to oxidative conditions, elevated temperatures, light, and high humidity. As a precursor to cannabinoids, its degradation pathways are influenced by factors that affect similar phenolic compounds.[1]
Q2: What are the optimal short-term and long-term storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound at -20°C.[2] For short-term storage, a temperature of 2–8°C is suitable. Throughout storage, the compound should be protected from light and moisture to minimize degradation.
Q3: Can this compound be stored in solution? If so, what are the recommended solvents and conditions?
A3: While it is best to prepare solutions fresh, this compound can be dissolved in solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[2] For storage in solution, it is recommended to use airtight containers, store at -20°C or -80°C, and minimize freeze-thaw cycles. The stability in solution is pH-dependent, with greater stability observed in acidic conditions.[3]
Q4: What are the expected degradation products of this compound?
A4: The degradation of this compound is expected to proceed through oxidation and decarboxylation. The primary oxidative degradation product is likely the corresponding quinone, formed by the oxidation of the phenolic hydroxyl groups.[4] Under conditions of heat or UV light, decarboxylation can also occur, leading to the formation of olivetol. In the biosynthetic pathway, in the absence of this compound cyclase (OAC), byproducts such as pentyl diacetic lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL) can also be formed.
Section 2: Troubleshooting Guides
Troubleshooting Poor Stability During Storage
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Discoloration of solid this compound (e.g., turning yellow or brown) | Oxidation due to exposure to air and/or light. | Store the compound in an airtight, amber vial under an inert atmosphere (e.g., argon or nitrogen). Ensure storage at recommended low temperatures (-20°C for long-term). |
| Loss of potency in stored analytical standards | Degradation due to improper storage conditions (temperature, light, moisture). Repeated freeze-thaw cycles of solutions. | Aliquot standard solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for maximum stability. Regularly check the purity of working standards against a freshly prepared standard. |
| Precipitation in frozen stock solutions | Poor solubility of this compound in the chosen solvent at low temperatures. | Consider using a different solvent or a co-solvent system to improve solubility. Gently warm and vortex the solution to redissolve the precipitate before use. Ensure the solution is fully dissolved before making dilutions. |
Troubleshooting Issues in HPLC Analysis
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | Interaction of the acidic carboxyl group with basic sites on the HPLC column packing. | Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of the carboxylic acid. Add a competing base, such as triethylamine (TEA), to the mobile phase to block active sites on the column. |
| Peak Fronting | Sample overload or injection of the sample in a solvent stronger than the mobile phase. | Reduce the concentration of the sample being injected. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Poor Resolution between this compound and Degradation Products | Inadequate separation power of the HPLC method. | Optimize the mobile phase gradient to increase the separation between peaks. Try a different column chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for phenolic compounds. Adjust the mobile phase pH to alter the retention times of ionizable compounds. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. Late elution of compounds from a previous injection. | Flush the column and HPLC system thoroughly. Use fresh, high-purity solvents for the mobile phase. Ensure that the run time is long enough to elute all components of the sample. |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
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Incubate the mixture at 60°C for 24 hours.
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Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.
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Dilute to a final volume of 10 mL with methanol.
-
-
Base Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.
-
Dilute to a final volume of 10 mL with methanol.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with methanol.
-
-
Thermal Degradation:
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Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the solid in methanol to a final concentration of 0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound in methanol to direct sunlight for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute the exposed sample to a final concentration of 0.1 mg/mL with methanol.
-
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for an HPLC method capable of separating this compound from its degradation products.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV or photodiode array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Gradient | 40% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 220 nm and 280 nm. |
| Injection Volume | 10 µL. |
Sample Preparation:
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Dissolve the this compound sample (solid or from a forced degradation study) in methanol to a concentration of approximately 0.1 mg/mL.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
Protocol 3: Evaluating the Efficacy of Antioxidants
This protocol can be used to assess the ability of different antioxidants to prevent the degradation of this compound.
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Prepare Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare 10 mg/mL stock solutions of the antioxidants to be tested (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) in methanol.
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-
Sample Preparation:
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Control: To a vial, add 1 mL of the this compound stock solution and 0.1 mL of methanol.
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Test Samples: To separate vials, add 1 mL of the this compound stock solution and 0.1 mL of each antioxidant stock solution.
-
-
Stress Condition:
-
Expose all samples to an oxidative stressor. A common method is to add a controlled amount of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Alternatively, expose the samples to elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
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-
Analysis:
-
At specified time points, take an aliquot from each vial and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 2).
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-
Data Evaluation:
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Calculate the percentage of this compound remaining in each sample at each time point.
-
Compare the degradation rate of this compound in the presence of different antioxidants to the control.
-
Section 4: Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Postulated degradation pathways of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Olivetolic Acid Extraction from Cannabis Trichomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of olivetolic acid from Cannabis trichomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (OA) is a key biosynthetic precursor to the major cannabinoids, including tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), which are synthesized within the glandular trichomes of the Cannabis sativa plant.[1][2][3] The formation of cannabigerolic acid (CBGA), the central precursor to most cannabinoids, occurs through a reaction between this compound and geranyl pyrophosphate.[4] Therefore, efficient extraction of this compound is crucial for research into cannabinoid biosynthesis and the development of novel cannabinoid-based therapeutics.
Q2: What are the primary challenges in extracting this compound from Cannabis trichomes?
A2: The primary challenges include:
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Low Abundance: this compound is an intermediate and typically present in lower concentrations compared to the end-product cannabinoids.
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Chemical Instability: As a carboxylic acid, this compound is susceptible to decarboxylation into olivetol, especially when exposed to heat.
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Co-extraction of Impurities: Extracts often contain a complex mixture of lipids, waxes, pigments, and other cannabinoids, which can interfere with purification.
-
Formation of Byproducts: The biosynthetic pathway can produce side products like pentyl diacetic acid lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL) that may be co-extracted.[5]
Q3: Which extraction methods are most effective for this compound?
A3: Several methods can be employed, each with its own advantages and disadvantages. Common techniques include:
-
Solvent Extraction: Utilizes organic solvents like ethanol, methanol, or ethyl acetate to dissolve this compound from the trichome matrix.
-
Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to enhance solvent penetration and improve extraction efficiency, often at lower temperatures and shorter times.
-
Supercritical CO2 Extraction: Uses carbon dioxide in its supercritical state as a solvent, which allows for selective extraction by manipulating temperature and pressure. This method is known for producing high-purity extracts.
Q4: How can I prevent the degradation of this compound during extraction?
A4: To minimize degradation, particularly decarboxylation, it is crucial to avoid high temperatures throughout the extraction and subsequent processing steps. For solvent-based methods, using cold solvents and minimizing exposure to heat during solvent evaporation are key. Techniques like ultrasound-assisted extraction and supercritical CO2 extraction can be performed at mild temperatures, preserving the integrity of the this compound.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Trichome Lysis | Ensure plant material is adequately ground to facilitate solvent penetration. For supercritical CO2 extraction, consider the particle size of the material. |
| Inefficient Solvent Penetration | If using solvent extraction, increase the extraction time or consider a more effective solvent system. For complex matrices, ultrasound-assisted extraction can significantly improve solvent penetration. |
| Suboptimal Extraction Parameters | Systematically optimize parameters such as temperature, pressure (for supercritical CO2), and solvent-to-solid ratio. For UAE, optimize ultrasonic amplitude and duration. |
| Degradation During Extraction | Avoid excessive heat. Use cold solvents and low-temperature evaporation techniques. Consider extraction methods that operate at mild temperatures, such as subcritical or supercritical CO2 extraction. |
Issue 2: High Levels of Impurities in the Extract
| Possible Cause | Troubleshooting Step |
| Non-selective Solvent | Use a solvent system with higher selectivity for this compound. A multi-step extraction with solvents of varying polarity can be effective. |
| Co-extraction of Waxes and Lipids | Perform a winterization step by dissolving the crude extract in ethanol, chilling it to a low temperature (e.g., -20°C) to precipitate waxes, and then filtering. |
| Presence of Pigments (e.g., Chlorophyll) | Incorporate a charcoal wash or use chromatographic techniques like column chromatography for purification. |
| Co-elution during Chromatography | Optimize the mobile phase and stationary phase for better separation. Consider using a different chromatographic technique (e.g., reversed-phase vs. normal-phase HPLC). |
Issue 3: Presence of Olivetol in the Final Product
| Possible Cause | Troubleshooting Step |
| Thermal Decarboxylation | Strictly control temperature throughout the entire process, including extraction, solvent evaporation, and storage. Use of a rotary evaporator under high vacuum at low temperatures is recommended. |
| Acidic or Basic Conditions | Maintain a neutral pH during extraction and workup, as extreme pH levels can catalyze decarboxylation. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Typical Solvents/Conditions | Advantages | Disadvantages |
| Solvent Extraction | Ethanol, Methanol, Ethyl Acetate | Simple, low initial equipment cost. | Can be non-selective, risk of thermal degradation during solvent removal. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Increased efficiency, reduced extraction time and temperature. | Requires specialized equipment, potential for localized heating. |
| Supercritical CO2 Extraction | Supercritical Carbon Dioxide | High selectivity, solvent-free final product, mild operating temperatures. | High initial investment in equipment. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry and finely grind Cannabis flower or trichome-rich material.
-
Extraction Setup: Place 10 g of the ground material into a 250 mL beaker. Add 100 mL of 95% ethanol.
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 40°C and sonicate for 10 minutes.
-
Filtration: After extraction, filter the mixture through a vacuum filter to separate the extract from the plant material.
-
Solvent Evaporation: Evaporate the ethanol from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification: The crude extract can be further purified using column chromatography or preparative HPLC.
Protocol 2: Supercritical CO2 Extraction of this compound
-
Sample Preparation: Mill the dried Cannabis material to a consistent particle size.
-
Extractor Loading: Load the ground material into the extraction vessel of the supercritical CO2 extractor.
-
Parameter Setting: Set the extraction parameters. For targeting acidic cannabinoids, a lower temperature and higher pressure are often used. A starting point could be 40°C and 250 bar.
-
Extraction: Run the extraction. The supercritical CO2 will pass through the plant material, dissolving the this compound.
-
Fractionation: The pressure is then reduced in a separator vessel, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
Collection: Collect the extracted this compound from the separator.
Mandatory Visualization
Caption: Figure 1: General Experimental Workflow for this compound Extraction and Purification.
Caption: Figure 2: Troubleshooting Logic for Low this compound Yield.
References
- 1. Supercritical Carbon Dioxide Technology for Recovering Valuable Phytochemicals from Cannabis sativa L. and Valorization of Its Biomass for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Improving the catalytic efficiency of olivetolic acid cyclase (OAC).
Welcome to the technical support center for research involving Olivetolic Acid Cyclase (OAC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges related to improving the catalytic efficiency of OAC.
Frequently Asked Questions (FAQs)
Q1: What is the function and mechanism of this compound Cyclase (OAC)? A1: this compound Cyclase (OAC) is a plant polyketide cyclase from Cannabis sativa. It functions in concert with tetraketide synthase (TKS), also known as olivetol synthase (OLS), to produce this compound (OA), the polyketide core of cannabinoids.[1][2] OAC is a dimeric α+β barrel (DABB) protein that catalyzes a C2–C7 intramolecular aldol condensation of the linear pentyl tetra-β-ketide CoA intermediate, which is synthesized by TKS.[1][3] This reaction proceeds with carboxylate retention and is facilitated by acid/base catalysis, with residues Tyr72 and His78 identified as key players in the active site.[4]
Q2: Why are byproducts like olivetol, PDAL, and HTAL formed in my reaction? A2: The formation of significant amounts of byproducts such as olivetol, pentyl diacetic acid lactone (PDAL), and hexanoyl triacetic acid lactone (HTAL) is a common issue. These compounds arise when the linear tetraketide intermediate produced by TKS undergoes spontaneous cyclization and decarboxylation (to form olivetol) or lactonization (to form pyrones) in the absence of a sufficiently active OAC enzyme. Therefore, high byproduct levels are a direct indicator of absent or inefficient OAC activity.
Q3: What is the role of Tetraketide Synthase (TKS) in the production of this compound? A3: Tetraketide Synthase (TKS) is a type III polyketide synthase (PKS) that catalyzes the first step of the pathway. It condenses one molecule of a starter unit, typically hexanoyl-CoA, with three molecules of malonyl-CoA to generate the linear tetraketide intermediate. This intermediate is then released and serves as the direct substrate for OAC. TKS itself does not produce this compound; without OAC, its products are primarily olivetol and other non-enzymatic byproducts.
Q4: Can OAC's substrate specificity be altered to produce different this compound analogs? A4: Yes, the substrate specificity of OAC can be modified through protein engineering. The enzyme's active site contains a hydrophobic pocket that binds the pentyl moiety of the natural substrate. By performing site-directed mutagenesis on residues within this pocket, researchers have successfully engineered OAC variants that can accommodate longer alkyl chains. For instance, dual engineering of OAC and TKS has enabled the production of this compound analogs with alkyl chains up to C11.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound (OA)
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Precursor Supply | The most common rate-limiting steps are often the availability of the precursors hexanoyl-CoA and malonyl-CoA. Solution: Engineer the host organism's metabolic pathways to enhance the precursor pools. For example, in yeast, this can involve engineering the pyruvate dehydrogenase bypass and NADPH-generating pathways. Alternatively, supplement the culture medium with hexanoic acid to boost the supply of the starter unit. |
| Inactive or Poorly Expressed OAC/TKS Enzymes | The enzymes may not be expressed at sufficient levels, or they may be misfolded and inactive. Solution: 1. Codon Optimization: Synthesize codon-optimized versions of the TKS and OAC genes for your specific expression host (e.g., E. coli, S. cerevisiae). 2. Expression Conditions: Lower the induction temperature (e.g., 20°C) to improve protein folding and solubility. 3. Verify Expression: Confirm protein expression and integrity using SDS-PAGE and Western blotting. |
| Suboptimal Reaction/Culture Conditions | The pH, temperature, or medium composition may not be optimal for enzyme activity or cell growth. Solution: Systematically optimize fermentation conditions. Test different media (e.g., Terrific Broth for E. coli), pH control strategies (e.g., adding CaCO₃), and harvesting times to find the conditions that maximize OA titers. |
| Unbalanced Enzyme Stoichiometry | The relative expression levels of TKS and OAC are critical. If TKS activity far exceeds OAC activity, the intermediate will accumulate and convert to byproducts. Solution: Optimize the co-expression levels of TKS and OAC. This can be achieved by using promoters of different strengths or by adjusting the gene copy number for each enzyme. |
Problem 2: High Ratio of Byproducts (Olivetol, Pyrones) to this compound
| Potential Cause | Recommended Solution & Explanation |
| Low OAC Catalytic Efficiency | This is the primary cause. The spontaneous degradation of the TKS product is faster than the OAC-catalyzed cyclization. Solution: 1. Increase OAC Expression: Ensure OAC is expressed at a high level relative to TKS. 2. Protein Engineering: Use rational design or directed evolution to create OAC variants with improved catalytic efficiency. Specific mutations have been shown to increase OA production (see Table 1). |
| Absence of OAC | The reaction is being run with only TKS, or the expressed OAC is completely inactive. Solution: Verify the co-expression of a functional OAC enzyme. In vitro assays should include purified, active OAC. For in vivo systems, confirm OAC expression and integrity. |
Data on OAC Engineering
Quantitative data from key studies are summarized below to guide experimental design.
Table 1: Effects of Site-Directed Mutagenesis on OAC Activity
| OAC Variant | Host System | Key Finding | Reference |
|---|---|---|---|
| His5Ala | In Vitro | Complete loss of activity | |
| His57Ala | In Vitro | Complete loss of activity | |
| His78Ala | In Vitro | Complete loss of activity | |
| G82A / L92Y | S. cerevisiae | 1.7-fold increase in OA production; improved OA:Olivetol ratio |
| F24I | In Vitro | Enabled acceptance of longer alkyl-chain substrates when paired with TKS L190G | |
Experimental Protocols
Protocol 1: Standard In Vitro OAC Activity Assay
This protocol describes a coupled assay to determine OAC activity by measuring the formation of this compound from its precursors.
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Enzyme Preparation:
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Express and purify recombinant TKS and OAC enzymes from E. coli or another suitable host.
-
Determine the concentration of each purified enzyme using a Bradford assay or spectrophotometry.
-
-
Reaction Mixture Preparation (per 100 µL reaction):
-
50 mM HEPES buffer (pH 7.5)
-
150 mM NaCl
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10% (v/v) Glycerol
-
2.5 mM MgCl₂
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1 mM ATP
-
0.5 mM Coenzyme A
-
200 µM Hexanoyl-CoA (starter substrate)
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600 µM Malonyl-CoA (extender substrate)
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5 µg purified TKS
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5 µg purified OAC (or mutant variant)
-
-
Reaction Procedure:
-
Combine all components except the enzymes in a microcentrifuge tube.
-
Initiate the reaction by adding TKS and OAC.
-
Incubate at 30°C for 2-4 hours.
-
Stop the reaction by adding 10 µL of 20% (v/v) formic acid.
-
-
Product Extraction and Analysis:
-
Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in 50 µL of methanol.
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Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Identify and quantify this compound by comparing the retention time and peak area to an authentic standard.
-
Protocol 2: Site-Directed Mutagenesis of OAC for Improved Efficiency
This protocol provides a general workflow for creating OAC variants.
-
Identify Target Residues:
-
Based on structural data or published literature, select amino acid residues for mutation. For example, residues in the pentyl-binding pocket or near the active site are promising targets.
-
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers (25-45 bases long) containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) ≥ 78°C.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, a plasmid vector containing the wild-type OAC gene as the template, and the mutagenic primers.
-
Run 12-18 cycles of PCR to amplify the entire plasmid, incorporating the mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into highly competent E. coli cells.
-
Plate the cells on an appropriate antibiotic selection plate and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from several resulting colonies.
-
Verify the presence of the desired mutation and the absence of any other sequence errors by Sanger sequencing.
-
-
Protein Expression and Functional Assay:
-
Once confirmed, express the mutant OAC protein and test its catalytic activity using the In Vitro OAC Activity Assay (Protocol 1) to compare its efficiency to the wild-type enzyme.
-
Visualizations
Caption: Biosynthetic pathway of this compound and formation of common byproducts.
Caption: A troubleshooting workflow for low this compound yield.
Caption: A logical workflow for creating and testing engineered OAC variants.
References
- 1. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 3. Structural basis for this compound formation by a polyketide cyclase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to increase precursor supply for olivetolic acid biosynthesis.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies and troubleshoot common issues encountered during the heterologous biosynthesis of olivetolic acid (OA).
Frequently Asked Questions (FAQs)
Q1: What are the primary rate-limiting steps in this compound biosynthesis?
A1: The biosynthesis of this compound from its precursors, hexanoyl-CoA and malonyl-CoA, is catalyzed by olivetol synthase (OLS) and this compound cyclase (OAC).[1][2] The primary rate-limiting steps in heterologous production systems are typically the insufficient intracellular supply of these two key precursors.[3][4][5] Additionally, the availability of upstream building blocks like acetyl-CoA and essential cofactors such as ATP and NADPH can significantly constrain the overall yield.
Q2: My this compound titer is low. What are the common causes and how can I troubleshoot them?
A2: Low this compound titers can stem from several bottlenecks. The most common issues are precursor limitations, suboptimal enzyme activity, or toxicity of supplemented substrates like hexanoic acid. A systematic approach to troubleshooting involves evaluating each stage of the pathway, from precursor supply to final product formation. Refer to the troubleshooting guide and workflow diagram below for a step-by-step approach to identifying and resolving these issues.
Q3: How can I increase the intracellular supply of hexanoyl-CoA?
A3: There are two main strategies to increase the hexanoyl-CoA pool:
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Exogenous Feeding of Hexanoic Acid: This common approach involves supplementing the culture medium with hexanoic acid. To efficiently convert it to hexanoyl-CoA, it is crucial to overexpress a suitable acyl-activating enzyme (AAE) or acyl-CoA synthetase. Enzymes like CsAAE1 from Cannabis sativa or LvaE from Pseudomonas putida have proven effective. Note that hexanoic acid can be toxic to host cells, so optimizing its concentration is critical.
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De Novo Biosynthesis: To avoid substrate toxicity and reliance on external feeding, you can engineer the host to produce hexanoyl-CoA from a simple carbon source like glucose. This is often achieved by implementing a reversal of the β-oxidation pathway.
Q4: What are effective strategies for boosting the malonyl-CoA pool?
A4: Malonyl-CoA is a critical extender unit, and its availability is often a major bottleneck for polyketide synthesis. Effective strategies to increase its supply include:
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Overexpression of Acetyl-CoA Carboxylase (ACC1): ACC1 catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Overexpressing this enzyme is a direct and highly effective method to increase the malonyl-CoA pool.
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Inhibition of Competing Pathways: Malonyl-CoA is also a primary precursor for fatty acid synthesis. Blocking or downregulating competing pathways can redirect the flux towards this compound. This can be achieved genetically by knocking out key genes (e.g., DGA1 and DGA2 in Y. lipolytica) or chemically by using inhibitors like cerulenin, which targets fatty acid synthase.
Q5: Why are acetyl-CoA, ATP, and NADPH important, and how can their supply be enhanced?
A5: Acetyl-CoA is the fundamental building block for both hexanoyl-CoA and malonyl-CoA. The synthesis of these precursors and the subsequent polyketide chain elongation are energy-intensive processes that require significant amounts of ATP and the reducing agent NADPH. To enhance the supply of these essential molecules, consider the following metabolic engineering strategies:
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Co-expression of a pyruvate dehydrogenase (PDH) bypass to increase acetyl-CoA levels.
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Expression of an NADPH-generating malic enzyme.
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Activation of the peroxisomal β-oxidation pathway and ATP export pathways.
Q6: Are there alternatives to the Cannabis sativa enzymes for this compound production?
A6: Yes. While the plant-derived OLS and OAC are commonly used, they can lead to moderate yields and the formation of shunt products like olivetol. Researchers have discovered alternative pathways, such as a set of fungal tandem polyketide synthases from organisms like Aspergillus nidulans, which can produce this compound at high titers. These non-plant enzymes offer a promising strategy to bypass the limitations of the cannabis pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Supporting Evidence |
| Low this compound Titer | Insufficient hexanoyl-CoA supply. | Overexpress a potent acyl-CoA synthetase (e.g., PpLvaE) and optimize the concentration of fed hexanoic acid to balance productivity and toxicity. Alternatively, engineer a de novo biosynthesis pathway. | |
| Insufficient malonyl-CoA supply. | Overexpress the gene for acetyl-CoA carboxylase (ACC1). Inhibit competing pathways like fatty acid synthesis. | ||
| Limited acetyl-CoA, ATP, and NADPH. | Engineer the central carbon metabolism. For example, co-express a pyruvate dehydrogenase bypass and an NADPH-generating malic enzyme. Activate the peroxisomal β-oxidation pathway and ATP export pathway. | ||
| Low activity of OLS/OAC. | Optimize codon usage of the OLS and OAC genes for the expression host. Consider protein engineering, such as creating an OLS-OAC fusion protein to improve catalytic efficiency. | ||
| High Levels of Byproducts (e.g., Olivetol) | Inefficient cyclization by OAC. | The conversion of the polyketide intermediate to this compound requires the OAC enzyme; without it, olivetol is often formed as a byproduct. Increase the expression of OAC to ensure efficient cyclization of the intermediate released from OLS. | |
| Poor Cell Growth After Substrate Feeding | Toxicity of hexanoic acid. | Optimize the feeding strategy. Test a range of hexanoic acid concentrations (e.g., 0.5 mM to 2 mM) and different feeding time points (e.g., 24h or 48h post-inoculation) to find the optimal balance that maximizes titer without severely inhibiting cell growth. |
Quantitative Data Summary
The following table summarizes the reported titers of this compound achieved through various metabolic engineering strategies in different host organisms.
| Host Organism | Key Engineering Strategy | This compound Titer (mg/L) | Reference |
| Escherichia coli | Expression of OLS/OAC with β-oxidation reversal pathway and auxiliary enzymes for precursor supply. | 80 | |
| Saccharomyces cerevisiae | Endogenous hexanoyl-CoA supply and precursor optimization. | 180 | |
| Saccharomyces cerevisiae | Improved precursor supply. | 56 | |
| Yarrowia lipolytica | Debottlenecking of hexanoyl-CoA, malonyl-CoA, acetyl-CoA, ATP, and NADPH supply. | 9.18 (83-fold increase) |
Experimental Protocols
Protocol 1: Shake Flask Cultivation for this compound Production
This protocol provides a general methodology for producing this compound in an engineered yeast strain (e.g., S. cerevisiae or Y. lipolytica).
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Seed Culture Preparation: Inoculate a single colony of the engineered yeast strain into a 15 mL tube containing 5 mL of seed medium (e.g., YPD). Incubate at 30°C with shaking at 250 rpm for 16-24 hours.
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Production Culture: Inoculate a 125 mL shake flask containing 25 mL of the production medium (e.g., CSM-leu with 2% glucose and supplemented with necessary precursors like hexanoic acid) with the seed culture to an initial OD600 of 0.1.
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Incubation: Incubate the production culture at 28-30°C with shaking at 250 rpm for 96-120 hours.
-
Sampling and Analysis: Withdraw samples periodically to measure cell density (OD600) and OA concentration using HPLC.
Protocol 2: In Vitro Assay of OLS and OAC Activity
This protocol allows for the functional characterization of the core biosynthetic enzymes.
-
Enzyme Purification: Express and purify recombinant OLS and OAC from a suitable host like E. coli.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing the substrates: hexanoyl-CoA (e.g., 100 µM) and malonyl-CoA (e.g., 300 µM).
-
Reaction Initiation and Incubation: Initiate the reaction by adding the purified enzymes. Incubate at 30°C for 1-2 hours.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate containing a small amount of acetic acid. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase for the presence of this compound using HPLC or LC-MS.
Protocol 3: HPLC Quantification of this compound
-
Sample Preparation: Centrifuge 1 mL of the culture broth. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the organic solvent and resuspend the residue in a known volume of methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector set to 270 nm.
-
-
Quantification: Compare the peak area of the sample to a standard curve generated with pure this compound to determine the concentration.
Visualizations
Biosynthetic & Precursor Pathways
Caption: Core biosynthetic pathway of this compound and its key precursors.
Troubleshooting Workflow
References
- 1. Biochemical and Metabolic Engineering of Saccharomyces cerevisiae for the Biosynthesis of this compound, a Key Cannabinoid Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Biosynthesis of cannabinoid precursor this compound in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioengineering studies and pathway modeling of the heterologous biosynthesis of tetrahydrocannabinolic acid in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Olivetolic Acid and its Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with olivetolic acid and its structural isomers, such as divarinolic acid, in liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution between this compound and its isomers?
A1: Co-elution of this compound and its isomers occurs due to their high structural similarity. Key factors contributing to poor separation include:
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Inadequate Stationary Phase Selectivity: The column chemistry may not provide sufficient differential interaction with the isomers.
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Suboptimal Mobile Phase Composition: The solvent strength, pH, or additives may not be tuned to exploit the small physicochemical differences between the molecules.
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Poor Method Efficiency: Issues like excessive peak broadening can mask the separation that is present. This can stem from a column in poor health, an oversized injection volume, or extra-column dead volume.
-
Inappropriate Temperature: Column temperature affects analyte retention and selectivity, and an unoptimized temperature can worsen resolution.
Q2: What is a good starting point for selecting an HPLC column?
A2: A reversed-phase C18 column is the most common starting point for the analysis of cannabinoid precursors like this compound.[1][2] Look for high-purity silica with end-capping. For difficult isomer separations, columns with alternative selectivities, such as biphenyl or pentafluorophenyl (PFP) phases, may offer improved resolution by introducing different interaction mechanisms like π-π interactions.[3][4][5]
Q3: How does mobile phase pH affect the separation of these acidic compounds?
A3: this compound and its isomers are carboxylic acids. The pH of the mobile phase dictates their ionization state.
-
Low pH (e.g., pH 2.5-3.5): Adding an acidifier like formic acid or phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid groups. This makes the molecules more non-polar, leading to increased retention on a reversed-phase column and often improving peak shape and selectivity between isomers.
-
Neutral or High pH: At higher pH values, the acids will be deprotonated (ionized), making them more polar and reducing retention. This can sometimes be exploited for separation but often leads to poor peak shape for acidic compounds on standard silica-based C18 columns.
Q4: Can I use isocratic elution, or is a gradient necessary?
A4: While an isocratic method is simpler, a gradient elution is often necessary for resolving complex mixtures containing both polar and non-polar compounds. For isomer separation, a shallow gradient can provide the best resolution by allowing more time for the subtle differences in analyte-stationary phase interactions to take effect. However, a well-optimized isocratic method can also be effective and may offer better reproducibility.
Troubleshooting Guide for Co-elution
This section provides a systematic approach to resolving peak co-elution.
Problem: this compound and a known structural isomer are not baseline resolved.
Below is a troubleshooting workflow to guide your method development.
Caption: A logical workflow for troubleshooting isomer co-elution in HPLC.
Detailed Methodologies & Data
Recommended Starting Protocol
This protocol is a generalized starting point based on common practices for analyzing cannabinoid acids. Optimization will be required for specific instruments and isomer pairs.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system with a DAD/UV or MS detector |
| Column | C18 Reversed-Phase (e.g., 100-150 mm length, 2.1-4.6 mm ID, < 3 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a shallow gradient, e.g., 60% B to 80% B over 15 minutes |
| Flow Rate | 0.3 - 1.0 mL/min (adjust based on column ID) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detection Wavelength | 228 nm and 270-280 nm |
Experimental Data on Column Performance
While direct comparisons for this compound isomers are sparse in publicly available literature, data from separating other structurally similar phenolic compounds can be informative. A study comparing columns for olive oil phenolics found that a biphenyl phase offered superior performance over traditional C18 columns for separating oleuropein aglycone isomers.
| Column Type | Key Advantage for Isomer Separation |
| Standard C18 | Good starting point, widely available. |
| Biphenyl | Increased selectivity and resolution for aromatic isomers due to π-π interactions. |
| PFP (Pentafluorophenyl) | Offers alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, useful for closely related compounds. |
| Chiral Stationary Phases | Necessary if enantiomers (non-superimposable mirror images) are present and require separation. |
Note on Chiral Separations: If your sample may contain enantiomers of this compound or its isomers, a standard achiral column (like C18 or Biphenyl) will not separate them. In this case, specialized chiral stationary phases (CSPs) are required. Methods for chiral separations often use normal-phase mobile phases (e.g., hexane/ethanol) or non-traditional solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column | Semantic Scholar [semanticscholar.org]
- 5. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Analysis of Olivetolic Acid Production in Yeast and E. coli
For Researchers, Scientists, and Drug Development Professionals
Olivetolic acid (OA) is a key precursor for the synthesis of cannabinoids, including therapeutic compounds like cannabidiol (CBD) and tetrahydrocannabinol (THC). As the pharmaceutical and research interest in cannabinoids continues to grow, the development of robust and scalable microbial production platforms for OA is of paramount importance. Two of the most prominent microbial workhorses, the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have been extensively engineered for this purpose. This guide provides a comparative analysis of this compound production in these two microorganisms, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows.
Performance Comparison: Yeast vs. E. coli
Both S. cerevisiae and E. coli have been successfully engineered to produce this compound by introducing the core biosynthetic enzymes from Cannabis sativa: olivetol synthase (OLS) and this compound cyclase (OAC). The primary engineering efforts in both organisms have focused on increasing the supply of the two essential precursors: hexanoyl-CoA and malonyl-CoA. While both platforms have shown promise, they exhibit distinct characteristics in terms of production titers, metabolic engineering strategies, and overall process considerations.
Quantitative Data Summary
The following table summarizes the key production metrics for this compound in engineered S. cerevisiae and E. coli based on reported studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions, such as cultivation scale (shake flask vs. bioreactor), media composition, and fermentation strategies.
| Metric | Saccharomyces cerevisiae | Escherichia coli |
| Maximum Titer (mg/L) | 180[1] | 80 - 102.1 |
| Cultivation Method | Shake flask[1] | Shake flask and bioreactor |
| Key Precursor Strategy | - Endogenous hexanoyl-CoA synthesis via reverse β-oxidation pathway- Enhancement of malonyl-CoA supply | - β-oxidation reversal for hexanoyl-CoA generation- Overexpression of acetyl-CoA carboxylase (ACC) for malonyl-CoA |
| External Precursor Feeding | Often independent of external hexanoic acid feeding[1] | Often supplemented with hexanoate or malonate |
Metabolic Engineering Strategies
The production of this compound in both yeast and E. coli hinges on the successful implementation of a heterologous biosynthetic pathway and the optimization of precursor supply.
Engineered this compound Biosynthesis Pathway
The core of the engineered pathway in both organisms involves the expression of two enzymes from Cannabis sativa:
-
Olivetol Synthase (OLS): A type III polyketide synthase that catalyzes the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA.
-
This compound Cyclase (OAC): Catalyzes the cyclization of the polyketide intermediate produced by OLS to form this compound.[1]
Precursor Supply Engineering in S. cerevisiae
In S. cerevisiae, a significant focus has been on establishing a de novo supply of hexanoyl-CoA to avoid the need for external feeding of hexanoic acid. This has been achieved by:
-
Implementing a reverse β-oxidation pathway: This pathway effectively reverses the native fatty acid degradation process to build up hexanoyl-CoA from acetyl-CoA.[1]
-
Enhancing Malonyl-CoA Availability: Overexpression of the native acetyl-CoA carboxylase (ACC1) is a common strategy to channel more carbon towards malonyl-CoA.
-
Utilizing alternative acyl-CoA ligases: A mutant phenylacetate-CoA ligase from Penicillium chrysogenum (PcPCL-K) has shown superior activity in converting hexanoic acid to hexanoyl-CoA compared to the native C. sativa enzyme.
Precursor Supply Engineering in E. coli
Metabolic engineering in E. coli has also concentrated on boosting the intracellular pools of hexanoyl-CoA and malonyl-CoA through:
-
Engineered β-oxidation reversal: Similar to yeast, this pathway is used for the de novo synthesis of hexanoyl-CoA.
-
Overexpression of Acetyl-CoA Carboxylase (ACC): The multi-subunit ACC from E. coli is commonly overexpressed to increase the malonyl-CoA supply.
-
Auxiliary Enzymes: The expression of enzymes like malonyl-CoA synthetase (MCS) allows the utilization of externally fed malonate to generate malonyl-CoA.
-
Host Strain Engineering: The use of engineered E. coli strains with blocked fermentative byproduct pathways (e.g., lactate, succinate, ethanol) can increase the availability of acetyl-CoA for both precursor pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments in the production and quantification of this compound.
General Protocol for Fed-Batch Fermentation in S. cerevisiae
This protocol is a general guideline for high-density fed-batch cultivation of an engineered S. cerevisiae strain for this compound production.
1. Seed Culture Preparation:
- Inoculate a single colony of the engineered yeast strain into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose) in a 250 mL baffled flask.
- Incubate at 30°C with shaking at 250 rpm for 24-36 hours until the culture reaches stationary phase.
2. Bioreactor Batch Culture:
- Prepare the batch medium (e.g., a defined minimal medium with necessary amino acids and vitamins, and a starting glucose concentration of 20 g/L).
- Inoculate a 1 L bioreactor containing 500 mL of batch medium with the seed culture to an initial OD600 of 0.1.
- Maintain the culture at 30°C, pH 5.5 (controlled with NH4OH and H3PO4), and a dissolved oxygen (DO) level above 30% by controlling agitation and aeration.
3. Fed-Batch Phase:
- Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the fed-batch feeding.
- The feed solution should be a concentrated glucose solution (e.g., 500 g/L) and may also contain nitrogen sources and other limiting nutrients.
- A common strategy is to use an exponential feeding profile to maintain a constant specific growth rate, followed by a constant feed rate in the production phase.
4. Sampling and Analysis:
- Take samples periodically to measure cell density (OD600), substrate consumption, and this compound production.
General Protocol for High-Density Fermentation in E. coli
This protocol provides a general method for the high-density cultivation of an engineered E. coli strain for this compound production.
1. Seed Culture Preparation:
- Inoculate a single colony into 50 mL of LB medium in a 250 mL flask.
- Incubate at 37°C with shaking at 250 rpm overnight.
2. Bioreactor Batch Culture:
- Prepare a defined mineral salt medium (e.g., M9 medium supplemented with glucose, magnesium sulfate, and trace metals).
- Inoculate a 1 L bioreactor containing 500 mL of the medium with the overnight seed culture.
- Maintain the culture at 37°C, pH 7.0 (controlled with NH4OH and H3PO4), and a DO level above 30%.
3. Fed-Batch Phase:
- After the initial carbon source is consumed, start a fed-batch with a concentrated glucose solution.
- The feeding strategy is often designed to maintain a low glucose concentration to avoid the formation of inhibitory byproducts like acetate.
4. Induction and Production:
- When the culture reaches a high cell density (e.g., OD600 of 50-100), induce the expression of the this compound pathway genes with an appropriate inducer (e.g., IPTG).
- If required, supplement the culture with precursors like hexanoate or malonate.
- Reduce the temperature to 25-30°C to enhance protein folding and product stability.
Quantification of this compound by HPLC
1. Sample Preparation:
- Centrifuge 1 mL of the culture broth to pellet the cells.
- Extract the supernatant and/or the cell pellet with an equal volume of ethyl acetate by vigorous vortexing.
- Centrifuge to separate the organic and aqueous phases.
- Evaporate the organic phase to dryness and resuspend the residue in a known volume of methanol.
2. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 280 nm.
- Quantification: Use a standard curve prepared with pure this compound.
Visualizing the Engineering Strategies
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways, the experimental workflow, and a comparison of the host systems.
Caption: Engineered this compound pathway in S. cerevisiae.
Caption: Engineered this compound pathway in E. coli.
Caption: General experimental workflow for microbial OA production.
Caption: Comparison of Yeast and E. coli as production hosts.
Conclusion
Both Saccharomyces cerevisiae and Escherichia coli have proven to be viable platforms for the production of this compound. S. cerevisiae has demonstrated higher reported titers in shake flask experiments and offers the advantage of being a GRAS organism, which is beneficial for pharmaceutical applications. Its ability to be engineered for de novo hexanoyl-CoA synthesis is a significant advantage for process economics. On the other hand, E. coli boasts a faster growth rate and a more extensive molecular biology toolbox, which can accelerate strain development cycles. The choice of production host will ultimately depend on the specific goals of the research or commercial endeavor, including desired production scale, cost considerations, and regulatory requirements. Further process optimization, particularly in fed-batch bioreactor cultivation, is likely to push the production titers in both organisms to industrially relevant levels.
References
A Comparative Guide to the Validation of a New LC-MS Method for Olivetolic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Liquid Chromatography-Mass Spectrometry (LC-MS) method for the detection and quantification of olivetolic acid against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The supporting experimental data, detailed protocols, and performance characteristics are presented to assist researchers in selecting the most appropriate analytical technique for their specific needs. This compound is a key precursor in the biosynthesis of cannabinoids, making its accurate quantification crucial for research in cannabinoid chemistry, metabolic engineering, and drug development.[1][2]
Performance Comparison: LC-MS vs. HPLC-UV
The choice between LC-MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters of a validated LC-MS/MS method compared to a typical HPLC-UV method for cannabinoid analysis, which can be extrapolated for this compound.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity (R²) | >0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.024 - 0.048 ng/mL | 10 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.195 ng/mL | 50 - 150 µg/mL |
| Precision (%RSD) | Intra-day: < 8.1% Inter-day: < 12.4% | Intra-day: < 5% Inter-day: < 10% |
| Accuracy (% Recovery) | 94.2 - 112.7% | 90 - 110% |
Experimental Protocols
Detailed methodologies for both the LC-MS and HPLC-UV methods are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.
Validated LC-MS/MS Method for this compound
This method is designed for high sensitivity and selectivity in complex matrices.
1. Sample Preparation:
-
Solid Samples (e.g., plant material):
-
Weigh approximately 100 mg of homogenized and dried sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Dilute the sample with the mobile phase if necessary to fall within the linear range of the calibration curve.
-
-
Liquid Samples (e.g., oils):
-
Dilute the sample with an appropriate solvent (e.g., methanol or isopropanol).
-
Filter through a 0.45 µm syringe filter into an HPLC vial.[2]
-
2. Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A standard UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 223.1 -> 179.1 (Quantifier), m/z 223.1 -> 123.1 (Qualifier).[1]
-
Alternative Method: HPLC-UV for this compound
This method is a cost-effective and robust alternative for routine analysis where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Follow the same procedure as described for the LC-MS/MS method.
2. Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
3. HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 70% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm and 280 nm.
-
Injection Volume: 10 µL.
Visualizations
To further clarify the experimental processes and logical connections, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Biosynthesis pathway of this compound to CBGA.
References
A Comparative Guide to the Bioactivity of Olivetolic Acid and Its Alkyl-Chain Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of olivetolic acid and its derivatives with varying alkyl chain lengths. The primary focus is on antibacterial properties, for which quantitative experimental data is available. The guide also discusses the current landscape of research into their antioxidant, anti-inflammatory, and cytotoxic activities.
Antibacterial Activity
Recent studies have demonstrated that the length of the alkyl side chain on the this compound scaffold plays a crucial role in modulating its antibacterial efficacy. Elongation of this chain has been shown to significantly enhance activity against Gram-positive bacteria.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its alkyl-chain derivatives against Staphylococcus aureus and Bacillus subtilis. Lower MIC values indicate greater antibacterial potency.
| Compound | Alkyl Chain Length | S. aureus MIC (µM) | B. subtilis MIC (µM) |
| This compound | C5 | >200 | >200 |
| n-Heptyl Derivative | C7 | 100 | 50 |
| n-Nonyl Derivative | C9 | 25 | 12.5 |
| n-Undecyl Derivative | C11 | 12.5 | 2.5 |
| n-Tridecyl Derivative | C13 | 6.25 | 2.5 |
Data sourced from studies on the antibacterial activities of this compound derivatives.[1]
The data clearly indicates that this compound itself shows negligible activity at the tested concentrations. However, as the alkyl chain is extended from C5 to C13, the antibacterial activity markedly increases, with the n-undecyl and n-tridecyl derivatives exhibiting the most potent effects, particularly against B. subtilis.[1]
Experimental Protocol: Antibacterial MTT Assay
The antibacterial activity of this compound and its derivatives was evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of bacterial cells as an indicator of their viability.
1. Bacterial Culture Preparation:
-
Strains of S. aureus and B. subtilis are cultured in Mueller-Hinton Broth (MHB).
-
The bacterial cultures are incubated at 37°C until they reach the logarithmic growth phase.
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Compound Preparation and Serial Dilution:
-
This compound and its alkyl-chain derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of twofold dilutions of each compound are prepared in MHB in a 96-well microtiter plate.
3. Incubation:
-
The diluted bacterial suspension is added to each well of the microtiter plate containing the test compounds.
-
The plates are incubated at 37°C for 24 hours.
4. MTT Assay:
-
Following incubation, MTT solution is added to each well and the plates are incubated for a further 2-4 hours at 37°C.
-
If viable bacteria are present, their metabolic activity will reduce the yellow MTT to a purple formazan product.
-
A solubilization solution (e.g., acidified isopropanol) is added to dissolve the formazan crystals.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth (indicated by a significant reduction in absorbance compared to the control).
Visualizing the Antibacterial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds using the MTT assay.
Other Bioactivities: A Landscape Overview
While the structure-activity relationship for antibacterial effects is becoming clearer, the comparative bioactivity of this compound and its alkyl-chain derivatives in other areas such as antioxidant, anti-inflammatory, and cytotoxic effects is less defined in the current scientific literature.
Antioxidant Activity
This compound, as a phenolic compound, is predicted to have antioxidant properties.[2] Computational studies suggest that this compound and its decarboxylated form, olivetol, are potent scavengers of hydroxyl radicals in both polar and lipid media.[3] However, there is a lack of direct experimental comparative studies that evaluate a series of this compound alkyl derivatives to determine the influence of the alkyl chain length on antioxidant capacity (e.g., through DPPH or FRAC assays with IC50 values).
Anti-inflammatory Activity
Cytotoxic Activity
The cytotoxic potential of this compound and its derivatives against various cancer cell lines is an emerging area of interest. General statements in the literature suggest that this compound possesses cytotoxic activities. However, a systematic investigation comparing the cytotoxic effects (e.g., IC50 values against cell lines like HeLa, MCF-7, or A549) of this compound with its alkyl-chain derivatives to understand the structure-activity relationship is not yet well-documented.
General Bioactivity Screening Workflow
The following diagram illustrates a general workflow for the initial screening of a compound library, such as this compound and its derivatives, for various biological activities.
Caption: A conceptual workflow for the screening and identification of lead compounds from a chemical library.
Conclusion
The length of the alkyl side chain of this compound is a critical determinant of its antibacterial activity, with longer chains conferring significantly greater potency against Gram-positive bacteria. This provides a clear direction for the development of novel antibacterial agents based on the this compound scaffold.
In contrast, the influence of the alkyl chain length on the antioxidant, anti-inflammatory, and cytotoxic properties of this compound derivatives remains an area ripe for investigation. Further research with systematic, comparative studies is necessary to elucidate the structure-activity relationships in these domains and to fully unlock the therapeutic potential of this class of compounds.
References
- 1. Novel insights into the antibacterial activities of cannabinoid biosynthetic intermediate, this compound, and its alkyl-chain derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantification of Olivetolic Acid: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of olivetolic acid, a key precursor in the biosynthesis of cannabinoids, is paramount. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
High-Performance Liquid Chromatography, particularly with UV detection (HPLC-UV), is widely regarded as the gold standard for the analysis of acidic cannabinoids like this compound. This is primarily due to its ability to analyze the molecule in its native form, avoiding the thermal degradation that can occur with other methods. Gas Chromatography-Mass Spectrometry, on the other hand, requires a derivatization step to increase the volatility and thermal stability of this compound, but offers high sensitivity and specificity.
Performance Comparison: HPLC vs. GC-MS for this compound Quantification
The following table summarizes the typical quantitative performance characteristics for the analysis of this compound and related acidic cannabinoids by HPLC and GC-MS.
| Parameter | HPLC (for this compound/Phenolic Acids) | GC-MS (for Derivatized Acidic Cannabinoids) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.034 - 0.067 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.11 - 0.225 µg/mL | ~0.2 µg/mL |
| Accuracy (% Recovery) | 95.9 - 102.2% | > 70% |
| Precision (% RSD) | < 3.3% | < 15.3% (Intra-day), < 21.3% (Inter-day) |
| Sample Preparation | Simple extraction and dilution | Extraction followed by mandatory derivatization |
| Analysis Time | ~15 - 30 minutes | ~8 - 20 minutes |
| Key Advantage | Direct analysis of the acidic form without degradation | High sensitivity and specificity |
| Key Disadvantage | Potentially lower sensitivity than GC-MS | Requires derivatization, which adds complexity and potential for incomplete reactions |
Experimental Workflows
The analytical workflows for HPLC and GC-MS quantification of this compound are fundamentally different, primarily due to the necessity of derivatization for GC-MS analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for the direct quantification of this compound in various sample matrices.
1. Sample Preparation:
-
Solid Samples (e.g., plant material):
-
Homogenize the sample.
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., extracts):
-
Dilute the sample with methanol to a concentration within the calibration range.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm and 280 nm.
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each standard to construct a calibration curve by plotting peak area against concentration.
4. Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol involves a derivatization step to make this compound suitable for GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Extraction: Follow the same extraction procedure as for HPLC.
-
Derivatization (Silylation):
-
Transfer an aliquot of the extract to a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Add a catalyst such as pyridine, if required.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280-300 °C).
-
Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode.
3. Calibration:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of working standards.
-
Derivatize each standard using the same procedure as the samples.
-
Inject each derivatized standard to construct a calibration curve.
4. Quantification:
-
Inject the derivatized sample.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the original sample using the calibration curve, accounting for the derivatization step.
Logical Framework for Method Selection
The choice between HPLC and GC-MS for this compound quantification depends on several factors, including the specific research goals, available instrumentation, and desired performance characteristics.
A Comparative Analysis of Plant-Derived and Synthetic Olivetolic Acid
For Researchers, Scientists, and Drug Development Professionals
Olivetolic acid, a key precursor in the biosynthesis of cannabinoids, is increasingly sought after for research and pharmaceutical applications. This guide provides an objective comparison of this compound derived from its natural plant source, Cannabis sativa, versus synthetic production methods, including microbial fermentation and chemical synthesis. This analysis is supported by available experimental data to inform decisions on sourcing for research and drug development.
Executive Summary
The choice between plant-derived and synthetic this compound hinges on a trade-off between traditional sourcing and modern biotechnological approaches. Plant extraction faces challenges of low and inconsistent yields, complex purification, and regulatory hurdles. In contrast, synthetic methods, particularly microbial fermentation, offer the potential for higher yields, greater consistency, and a more controlled production environment, though they come with their own set of byproducts and optimization requirements.
Data Presentation: Physicochemical and Production Comparison
The following tables summarize the key characteristics of plant-derived and synthetic this compound based on available data.
Table 1: Physicochemical Properties
| Property | Plant-Derived this compound | Synthetic this compound |
| Chemical Formula | C₁₂H₁₆O₄ | C₁₂H₁₆O₄ |
| Molar Mass | 224.25 g/mol | 224.25 g/mol |
| Appearance | Off-white to yellowish solid | Off-white crystalline powder[1] |
| Purity | Variable, dependent on extraction and purification efficiency | Typically high, with commercial grades of ≥95% to ≥98% available[1] |
| Key Impurities | Other cannabinoids, terpenes, flavonoids, plant waxes, pesticides | Olivetol, pentyl diacetic acid lactone (PDAL), hexanoyl triacetic acid lactone (HTAL), residual solvents, starting materials[2][3] |
Table 2: Production and Yield Comparison
| Parameter | Plant-Derived (Extraction from Cannabis sativa) | Synthetic (Microbial Fermentation) |
| Typical Yield | Low and inconsistent, dependent on plant cultivar, growth conditions, and extraction method.[4] | Varies by microbial host and fermentation conditions. Reported titers include: E. coli (~80 mg/L), S. cerevisiae (~0.48 mg/L with hexanoate feeding), A. nidulans (>100 mg/L), Y. lipolytica (~9.18 mg/L) |
| Production Time | Months for plant cultivation and harvesting. | Days for fermentation. |
| Scalability | Limited by agricultural constraints. | Potentially highly scalable. |
| Consistency | Batch-to-batch variability is common. | Higher consistency achievable with controlled fermentation. |
| Purification Complexity | High, requires removal of a complex mixture of phytochemicals. | Moderate, requires separation from media components and specific byproducts. |
| Cost-Effectiveness | Generally high cost due to cultivation, extraction, and purification. | Potentially lower cost at scale, but requires significant initial investment in process development. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of key experimental protocols for the production and analysis of this compound.
Plant-Derived this compound: Extraction and Purification
-
Plant Material Preparation : Glandular trichomes are isolated from female flowers of Cannabis sativa (hemp cultivars are often used).
-
Homogenization and Extraction : The isolated trichomes are homogenized in a buffer, and proteins are extracted. For analytical purposes, extraction from plant material is typically performed with a solvent such as methanol.
-
Purification : Crude extracts undergo multi-step chromatographic purification to isolate this compound from other plant compounds. This often involves techniques like column chromatography and preparative high-performance liquid chromatography (HPLC).
-
Analysis : The purity and quantity of the isolated this compound are determined using analytical techniques such as HPLC with a diode-array detector (DAD) and mass spectrometry (MS).
Synthetic this compound: Microbial Production and Purification
This protocol outlines a general workflow for producing this compound in a microbial host like E. coli or yeast.
-
Strain Engineering : The microbial host is genetically engineered to express the necessary enzymes for this compound biosynthesis, typically this compound synthase (OAS) and this compound cyclase (OAC) from Cannabis sativa.
-
Fermentation : The engineered microbial strain is cultured in a suitable fermentation medium. The conditions (e.g., temperature, pH, nutrient feeding) are optimized to maximize product yield.
-
Extraction : this compound is extracted from the fermentation broth, often using a solvent like ethyl acetate.
-
Purification : The extracted this compound is purified using chromatographic methods to remove media components, cellular debris, and byproducts.
-
Analysis : The final product is analyzed for purity and identity using HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Method: Impurity Profiling by HPLC-MS
High-performance liquid chromatography coupled with mass spectrometry is a powerful technique for identifying and quantifying impurities.
-
Sample Preparation : A known amount of the this compound sample is dissolved in a suitable solvent (e.g., methanol).
-
Chromatographic Separation : The sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid is commonly used to separate this compound from its impurities.
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in a mode that allows for the detection and fragmentation of ions, providing mass-to-charge ratios that help in the identification of this compound and its byproducts.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Biosynthesis of this compound in Cannabis sativa.
Caption: General workflow for microbial production of this compound.
Caption: Formation of this compound and common byproducts.
Biological Activity
The key differentiator in the biological performance of this compound from different sources would be the impurity profile. Impurities from plant extracts could have synergistic or antagonistic effects, while byproducts from synthetic routes could have their own pharmacological activities or toxicities. For research and pharmaceutical applications, a well-characterized, high-purity product is essential for reproducible and reliable results. Synthetic production methods, with their controlled environments, offer a significant advantage in achieving this.
Conclusion
The decision to use plant-derived or synthetic this compound will depend on the specific application, required purity, scale, and cost considerations.
-
Plant-derived this compound may be suitable for applications where a natural origin is preferred and where the presence of other phytochemicals is not a concern. However, researchers must contend with the challenges of low yield and complex purification.
-
Synthetic this compound , particularly from microbial fermentation, presents a scalable and controllable production platform. This route is advantageous for applications requiring high purity, consistency, and large quantities, making it a more viable option for pharmaceutical development.
Future research should focus on direct, head-to-head comparisons of this compound from various sources to provide a more complete quantitative picture of their respective advantages and disadvantages. This should include detailed analyses of impurity profiles and their potential biological implications.
References
- 1. Wholesale 98% Purity this compound CAS 491-72-5,98% Purity this compound CAS 491-72-5 Manufacturer - Qixiolivetol.com [qixiolivetol.com]
- 2. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology -2020-172 MICROBIAL PRODUCTION OF CANNABINOID PRECURSOR this compound AND ITS ANALOGUES [ucla.technologypublisher.com]
A Comparative Analysis of the Anticonvulsant Properties of Olivetolic Acid and Cannabidiolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant effects of olivetolic acid and cannabidiolic acid (CBDA), focusing on their performance in preclinical models and their proposed mechanisms of action. The information is supported by experimental data to aid researchers and drug development professionals in evaluating their therapeutic potential.
Quantitative Data Summary
The following table summarizes the quantitative data on the anticonvulsant efficacy of this compound and CBDA in the Scn1a+/- mouse model of Dravet syndrome, a severe form of childhood epilepsy. This model is characterized by temperature-induced (hyperthermia) seizures.
| Compound | Animal Model | Seizure Type | Dosage (i.p.) | Efficacy | Reference |
| This compound | Scn1a+/- mice | Hyperthermia-induced generalized tonic-clonic seizures | 100 mg/kg | Modest increase in seizure temperature threshold by ~0.4°C. | [1][2] |
| Cannabidiolic Acid (CBDA) | Scn1a+/- mice | Hyperthermia-induced generalized tonic-clonic seizures | Not specified in abstract | Significantly increased the temperature threshold for seizures. | [3][4] |
Experimental Protocols
Hyperthermia-Induced Seizure Model in Scn1a+/- Mice
The anticonvulsant effects of both this compound and CBDA were evaluated using a well-established model of Dravet syndrome.
-
Animal Model: Male and female Scn1a+/- mice, which carry a mutation that recapitulates key features of Dravet syndrome, including susceptibility to fever-induced seizures.
-
Drug Administration: The test compounds (this compound or CBDA) were administered via intraperitoneal (i.p.) injection.
-
Seizure Induction: A controlled increase in the core body temperature of the mice was induced to provoke seizures. The temperature at which a generalized tonic-clonic seizure occurred was recorded as the seizure threshold.
-
Efficacy Measurement: The primary outcome measure was the change in the temperature threshold required to induce a seizure. An increase in this threshold indicates an anticonvulsant effect.
The workflow for this experimental protocol is visualized in the diagram below.
Signaling Pathways and Mechanisms of Action
The precise mechanisms underlying the anticonvulsant effects of this compound and CBDA are still under investigation. However, preclinical studies have shed light on some potential pathways.
This compound
The anticonvulsant mechanism of this compound is not yet well understood. In vitro screenings have shown that it does not exhibit pharmacological activity at the G-protein-coupled receptor 55 (GPR55) or T-type calcium channels, two targets implicated in the effects of other cannabinoids.[1] This suggests that this compound may exert its effects through a novel pathway.
Cannabidiolic Acid (CBDA)
Research suggests that CBDA may exert its anticonvulsant effects through multiple targets. Unlike this compound, some evidence points towards the involvement of known signaling pathways.
-
5-HT1A Receptor Activation: CBDA has been shown to enhance the activation of serotonin 1A (5-HT1A) receptors. Activation of these receptors leads to neuronal hyperpolarization, which can reduce neuronal excitability and suppress seizures.
-
GPR55 Antagonism: While not definitively confirmed for its anticonvulsant action, antagonism of GPR55 is a proposed mechanism for cannabidiol (CBD), the decarboxylated form of CBDA. GPR55 activation can lead to increased intracellular calcium and neuronal excitability.
-
TRPV1 Channel Modulation: CBDA may act as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channel. Persistent activation of TRPV1 can lead to its desensitization, which may contribute to a reduction in neuronal hyperexcitability.
Conclusion
Both this compound and cannabidiolic acid demonstrate anticonvulsant properties in a preclinical model of Dravet syndrome. While this compound shows a modest effect, its mechanism of action appears to be distinct from other known cannabinoids, presenting a novel area for further investigation. CBDA also shows efficacy and appears to act through multiple, more established pathways involved in the regulation of neuronal excitability. Further research, including direct comparative studies with a range of doses and in different seizure models, is warranted to fully elucidate the therapeutic potential of these compounds. The distinct mechanistic profiles of this compound and CBDA suggest they could be valuable tools for developing new antiepileptic drugs.
References
- 1. Receptors and Channels Possibly Mediating the Effects of Phytocannabinoids on Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Channel: A Potential Drug Target for Treating Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabidiolic acid exhibits entourage-like improvements of anticonvulsant activity in an acute rat model of seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Targets of Cannabidiol in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Biosynthetic Olivetolic Acid: A Comparison with a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biosynthetically produced olivetolic acid with a certified reference standard, supported by experimental data and detailed protocols. This compound is a key polyketide precursor in the biosynthesis of cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2][3] Verifying the structural integrity of this compound produced through biotechnological methods is crucial for ensuring the purity and identity of downstream products in pharmaceutical and research applications.
The Biosynthesis of this compound
In Cannabis sativa, the biosynthesis of this compound is a two-step enzymatic process.[1] It begins with the condensation of one molecule of hexanoyl-CoA and three molecules of malonyl-CoA.[4] This reaction is catalyzed by the enzyme this compound synthase (OAS), also known as tetraketide synthase (TKS), to form a linear tetraketide intermediate. Subsequently, this compound cyclase (OAC) facilitates an intramolecular aldol condensation to form the characteristic resorcylic acid ring structure of this compound, while retaining the carboxylic acid group. In the absence of OAC, the intermediate can spontaneously cyclize to form byproducts such as olivetol, pentyl diacetic acid lactone (PDAL), and hexanoyl triacetic acid lactone (HTAL).
Comparative Analysis of Biosynthetic vs. Certified Standard this compound
The structural confirmation of biosynthetically produced this compound is achieved by comparing its analytical data with that of a certified reference standard. Analytical reference standards for this compound are commercially available and are intended for research and forensic applications. The following table summarizes the expected results from key analytical techniques used for this comparison.
| Analytical Technique | Parameter | Certified Reference Standard | Biosynthetic this compound |
| HPLC-UV | Retention Time (tR) | Consistent tR under specific chromatographic conditions | Matching tR to the certified standard |
| LC-MS | Mass-to-charge ratio (m/z) | [M-H]⁻ at m/z 223.10 | [M-H]⁻ at m/z 223.10 |
| ¹H NMR | Chemical Shift (δ) in DMSO-d₆ (ppm) | Characteristic peaks for aromatic and pentyl chain protons | Identical chemical shifts and coupling constants |
| ¹³C NMR | Chemical Shift (δ) in DMSO-d₆ (ppm) | Distinct signals for carboxyl, aromatic, and alkyl carbons | Identical chemical shifts |
Experimental Protocols
A general workflow for the confirmation of biosynthetic this compound involves sample preparation, followed by analysis using various chromatographic and spectroscopic methods, and comparing the data to a certified reference standard.
Sample Preparation (General Protocol)
This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., microbial culture, in vitro enzyme assay).
-
Extraction : If the biosynthetic this compound is in a complex matrix (e.g., cell culture), perform a liquid-liquid extraction. Acidify the sample with HCl and extract three times with an equal volume of ethyl acetate.
-
Solvent Evaporation : Pool the organic extracts and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried extract in a known volume of a suitable solvent, such as methanol or acetonitrile, for analysis.
-
Filtration : Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
-
Standard Preparation : Prepare a stock solution of the certified this compound reference standard in methanol (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution to a range of concentrations.
High-Performance Liquid Chromatography (HPLC-UV) Analysis
This protocol describes a reversed-phase HPLC-UV method for the analysis of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient Elution : A typical gradient might run from 70% mobile phase B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 228 nm and 280 nm.
-
Injection Volume : 10 µL.
Procedure :
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared certified reference standard solutions to establish the retention time and create a calibration curve.
-
Inject the prepared biosynthetic this compound sample.
-
Compare the retention time of the major peak in the biosynthetic sample chromatogram to that of the certified reference standard. A matching retention time provides strong evidence of identity.
-
Quantify the amount of this compound in the biosynthetic sample using the calibration curve generated from the certified reference standards.
References
Evaluating the performance of different microbial hosts for olivetolic acid synthesis.
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cannabinoid therapeutics has placed a significant demand on the sustainable and scalable production of key precursors, among which olivetolic acid (OA) stands as a critical building block. Microbial biosynthesis has emerged as a promising alternative to traditional plant extraction, offering the potential for rapid, controlled, and high-yield production. This guide provides an objective comparison of the performance of different microbial hosts—Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, and Aspergillus nidulans—for the synthesis of this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Microbial Hosts
The selection of a microbial chassis for this compound production is a critical decision influenced by factors such as genetic tractability, precursor availability, and achievable titers. The following table summarizes the reported performance of four prominent microbial hosts in the synthesis of this compound.
| Microbial Host | Achieved Titer (mg/L) | Key Genetic Modifications & Strategies | Carbon Source / Precursor | Reference |
| Escherichia coli | 80 | - Co-expression of Cannabis sativa olivetol synthase (OLS) and this compound cyclase (OAC).- Engineering of a β-oxidation reversal pathway for hexanoyl-CoA supply.- Overexpression of acetyl-CoA carboxylase (ACC) to increase malonyl-CoA pool. | Glycerol, Hexanoate | [1][2] |
| Saccharomyces cerevisiae | 180 | - Heterologous expression of OLS and OAC.- Engineering of a reverse β-oxidation pathway for endogenous hexanoyl-CoA supply.- Overexpression of a mutant phenylacetate-CoA ligase for enhanced hexanoyl-CoA ligase activity. | Glucose | [3] |
| Yarrowia lipolytica | 9.18 | - Co-expression of codon-optimized OLS and OAC.- Expression of a short-chain acyl-CoA synthetase (Pseudomonas sp. LvaE) to convert hexanoic acid to hexanoyl-CoA.- Overexpression of acetyl-CoA carboxylase and enzymes for NADPH and ATP regeneration. | Glucose, Hexanoic Acid | [4] |
| Aspergillus nidulans | 80 | - Heterologous expression of a fungal tandem polyketide synthase pathway.- Optimization of fermentation conditions. | Starch, Casamino acids | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in microbial synthesis. Below are summaries of the key experimental protocols employed in achieving the reported this compound titers.
Escherichia coli
-
Strain and Plasmids : E. coli BL21(DE3) is a commonly used strain. The genes for olivetol synthase (OLS) and this compound cyclase (OAC) from Cannabis sativa are typically cloned into expression vectors such as pETDuet-1. To enhance precursor supply, genes for the β-oxidation reversal pathway and acetyl-CoA carboxylase (ACC) are co-expressed from compatible plasmids.
-
Cultivation Conditions : Cultures are typically grown in LB-like MOPS medium supplemented with glycerol (e.g., 2% w/v) and hexanoate (e.g., 4 mM). Gene expression is induced with appropriate inducers like IPTG and cumate. Fermentations are often carried out in shake flasks at temperatures around 22-30°C for 48-72 hours.
-
Analytical Method : this compound quantification is performed using High-Performance Liquid Chromatography (HPLC). Samples from the culture broth are extracted with an organic solvent (e.g., ethyl acetate), dried, and resuspended in a suitable solvent for injection. A C18 reversed-phase column is commonly used with a mobile phase gradient of water and acetonitrile containing a small percentage of formic acid. Detection is typically performed using a UV detector at wavelengths of 228 nm and 280 nm.
Saccharomyces cerevisiae
-
Strain and Plasmids : The CEN.PK lineage of S. cerevisiae is a common chassis. Genes for OLS, OAC, and the reverse β-oxidation pathway are integrated into the yeast genome or expressed from high-copy plasmids. Promoters of varying strengths are used to balance the expression of pathway enzymes.
-
Cultivation Conditions : Shake flask cultivations are performed in synthetic complete (SC) medium or rich media like YPD (Yeast Extract-Peptone-Dextrose) at 30°C. For fed-batch fermentations, a controlled feed of glucose is supplied to maintain optimal growth and production.
-
Analytical Method : Similar to E. coli, this compound is extracted from the culture medium and quantified by HPLC. The extraction can be performed with ethyl acetate, and the analysis is carried out using a C18 column with a water/acetonitrile gradient mobile phase and UV detection.
Yarrowia lipolytica
-
Strain and Plasmids : The Po1g strain is a common genetic background. Codon-optimized OLS and OAC genes are expressed, often integrated into the genome for stable expression. Plasmids are used to express auxiliary enzymes like the acyl-CoA synthetase LvaE from Pseudomonas sp. to improve hexanoyl-CoA availability from hexanoic acid.
-
Cultivation Conditions : Shake flask cultivations are carried out in a defined medium at around 28-30°C. The pH of the medium is often controlled to optimize enzyme activity and product stability.
-
Analytical Method : this compound is quantified from the culture supernatant using HPLC or LC-MS. For LC-MS analysis, electrospray ionization (ESI) in negative mode is often used for sensitive detection.
Aspergillus nidulans
-
Strain and Plasmids : Protoplast-mediated transformation is used to introduce expression plasmids into A. nidulans strains. The genes for the fungal polyketide synthase pathway are expressed under the control of strong promoters.
-
Cultivation Conditions : The fungus is typically grown in a defined medium like CD-ST (Czapek-Dox with starch) in shake flasks at 28°C for several days (e.g., 5 days).
-
Analytical Method : this compound and related compounds are extracted from the culture medium and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 2. [PDF] Synthetic Pathway for the Production of this compound in Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 3. Biochemical and Metabolic Engineering of Saccharomyces cerevisiae for the Biosynthesis of this compound, a Key Cannabinoid Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of cannabinoid precursor this compound in genetically engineered Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-titer Production of this compound and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Olivetolic Acid Synthase (OLS) and Tetraketide Synthase (TKS) Activity in Cannabinoid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate biosynthetic pathway of cannabinoids within Cannabis sativa, the initial steps are orchestrated by a pivotal type III polyketide synthase. This enzyme has been referred to by two names in scientific literature: Olivetolic Acid Synthase (OLS) and Tetraketide Synthase (TKS). Functionally, OLS and TKS represent the same enzyme entity responsible for catalyzing the condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA to generate a linear tetraketide intermediate.[1][2][3] The divergence in product outcome, and thus the perceived difference in "activity," is critically dependent on the presence or absence of a second enzyme, this compound Cyclase (OAC).[4][5] This guide provides an objective comparison of the catalytic activity of TKS/OLS, detailing its performance with and without OAC and providing the supporting experimental data and methodologies.
Unraveling the Catalytic Dichotomy: Olivetol vs. This compound
The fundamental role of TKS/OLS is the synthesis of a linear polyketide chain. However, TKS/OLS alone does not produce this compound, the direct precursor to the vast array of cannabinoids. In the absence of OAC, the linear tetraketide intermediate released by TKS/OLS undergoes a spontaneous, non-enzymatic C2→C7 decarboxylative aldol condensation to form olivetol. Additionally, premature release and lactonization of intermediates can lead to the formation of byproducts such as hexanoyl triacetic acid lactone (HTAL) and pentyl diacetic acid lactone (PDAL).
The biosynthesis of this compound is a two-step process requiring the sequential action of TKS/OLS and OAC. TKS/OLS first produces the linear tetraketide intermediate, which is then released and acts as the substrate for OAC. OAC catalyzes a C2→C7 intramolecular aldol condensation, crucially retaining the carboxyl group, to form this compound. Therefore, the "activity" of TKS/OLS is more accurately described as the production of this linear intermediate, with the final product profile being dictated by the enzymatic environment.
Quantitative Comparison of Enzyme Activity
The following table summarizes the kinetic parameters for Cannabis sativa TKS/OLS. It is important to note that these parameters reflect the formation of olivetol and pyrone byproducts in the absence of OAC, as the linear tetraketide intermediate is unstable and its direct kinetic measurement with OAC is complex.
| Substrate | Product | Km (µM) | kcat (min-1) | kcat/Km (s-1M-1) | Reference |
| Hexanoyl-CoA | Olivetol | 60.8 | 2.96 | 1013 | |
| Hexanoyl-CoA | Tetraketide pyrone | - | - | 280 | |
| Hexanoyl-CoA | Triketide pyrone | - | - | 811 |
Data from in vitro assays of recombinant OLS/TKS without OAC. The higher catalytic efficiency (kcat/Km) for olivetol formation suggests that the non-enzymatic decarboxylative-aldol condensation is more efficient than the lactonization pathways leading to pyrones.
The Cannabinoid Biosynthetic Pathway
The initial steps of cannabinoid synthesis highlight the interplay between TKS/OLS and OAC.
Experimental Protocols
In Vitro Enzyme Assay for this compound Biosynthesis
This protocol outlines the reconstitution of the this compound biosynthesis pathway in vitro using purified TKS/OLS and OAC.
1. Reagents and Buffers:
-
Reaction Buffer: 20-100 mM HEPES or sodium citrate buffer, pH 5.5-7.0.
-
Reducing Agent: 5 mM Dithiothreitol (DTT).
-
Substrates:
-
100-200 µM Hexanoyl-CoA.
-
200-600 µM Malonyl-CoA.
-
-
Enzymes:
-
Purified recombinant TKS/OLS (e.g., 1-5 µg).
-
Purified recombinant OAC (e.g., 1-5 µg).
-
2. Reaction Procedure:
-
Prepare the reaction mixture in a total volume of 50-100 µL in a microcentrifuge tube.
-
Add the reaction buffer, DTT, hexanoyl-CoA, and malonyl-CoA.
-
For the comparative analysis, set up three reaction conditions:
-
TKS/OLS only: Add purified TKS/OLS to the reaction mixture.
-
TKS/OLS and OAC: Add both purified TKS/OLS and OAC to the reaction mixture.
-
Negative Control: A reaction mixture without any enzymes.
-
-
Initiate the reaction by adding the enzyme(s).
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specified time (e.g., 2 hours). For enzymes with low catalytic rates, longer incubation times (e.g., 16 hours) may be necessary.
-
Terminate the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent, followed by vortexing.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and resuspend the dried product in a suitable solvent (e.g., methanol) for analysis.
Analytical Methodology: HPLC Analysis
The reaction products are quantified using High-Performance Liquid Chromatography (HPLC).
1. HPLC System:
-
A standard HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.085-0.1% phosphoric acid or formic acid.
-
Mobile Phase B: Acetonitrile with 0.085-0.1% phosphoric acid or formic acid.
-
Flow Rate: 0.7-1.6 mL/min.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to elute the compounds. A typical starting condition could be 40-55% B.
3. Detection:
-
Products are monitored at a wavelength of approximately 270 nm.
-
Product identification is confirmed by comparing retention times and UV spectra with authentic standards of this compound, olivetol, HTAL, and PDAL. Mass spectrometry (LC-MS) can be used for further confirmation.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the in vitro activity of TKS/OLS in the presence and absence of OAC.
Conclusion
References
- 1. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of this compound cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial Olivetolic Acid Standards
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a framework for objectively assessing the purity of commercially available olivetolic acid standards, complete with experimental protocols and data presentation templates.
This compound is a key precursor in the biosynthesis of many cannabinoids, making it a critical component in research and pharmaceutical development.[1][2][3] The reliability of experimental results and the quality of synthesized products depend heavily on the purity of the this compound used. This guide outlines a systematic approach to evaluating and comparing the purity of this compound obtained from various commercial suppliers.
Commercial Supplier Overview and Purity Claims
Several chemical suppliers offer this compound standards with varying stated purity levels. It is crucial to note that these values are provided by the manufacturer and should be independently verified.
| Supplier | Stated Purity | Analytical Method(s) Mentioned |
| Cayman Chemical | ≥90% (mixture of isomers)[1][4] | Not specified on product page |
| Qixi Chemicals | ≥95% and ≥98% | HPLC-DAD, GC-MS, and NMR spectroscopy |
| LGC Standards | >95% (HPLC) | HPLC |
| MedchemExpress | 99.90% | Not specified on product page |
Note: The presence of isomers may be a significant factor in the purity assessment, as noted by Cayman Chemical.
Recommended Analytical Approach for Purity Verification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of cannabinoids and their precursors, offering a reliable method for quantifying this compound and identifying impurities.
Experimental Protocol: Purity Assessment of this compound by HPLC-UV
This protocol provides a general method that can be adapted based on available instrumentation and specific laboratory conditions.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in methanol. From this stock, prepare a series of working standards by serial dilution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the commercially purchased this compound in methanol to a final concentration of 1 mg/mL.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm and 280 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Calibration Curve: Inject each working standard and record the peak area. Plot the peak area versus concentration to generate a calibration curve. The linearity of the method should be confirmed by a correlation coefficient (R²) value close to 1.
-
Purity Calculation: Inject the sample solution. Identify the this compound peak by comparing its retention time with that of the analytical standard. The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
4. Identification of Impurities: Common impurities in this compound can arise from the synthetic process and may include olivetol, pentyl diacetic acid lactone (PDAL), and hexanoyl triacetic acid lactone (HTAL). While reference standards for these specific impurities may not be readily available, their presence can be inferred from unexpected peaks in the chromatogram. Further investigation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy would be required for definitive identification.
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of the experimental process for assessing the purity of a commercial this compound standard.
Data Presentation for Comparative Analysis
To facilitate a direct comparison of different commercial standards, all quantitative data should be summarized in a clear and structured table.
| Supplier | Lot Number | Stated Purity (%) | Measured Purity (%) (by HPLC Area Normalization) | Number of Impurity Peaks Detected | Notes (e.g., presence of major impurities) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C | |||||
| Supplier D |
By following a standardized analytical protocol and systematically recording the results, researchers can make informed decisions about the most suitable this compound standard for their specific research needs, ensuring the integrity and reproducibility of their work.
References
Comparative transcriptomics of high vs. low olivetolic acid producing Cannabis strains.
A Guide for Researchers, Scientists, and Drug Development Professionals
Olivetolic acid (OA) stands as a critical bottleneck and the central precursor in the biosynthesis of cannabinoids, the medicinally significant compounds produced by Cannabis sativa. The concentration of OA directly influences the downstream production of hallmark cannabinoids such as Δ⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). Consequently, understanding the genetic regulatory mechanisms that dictate high versus low OA production is paramount for the development of therapeutically optimized Cannabis cultivars.
This guide provides a comparative analysis of the transcriptomic landscapes of Cannabis strains with putatively high and low this compound production. By examining the differential expression of key genes in the OA biosynthetic pathway, we can elucidate the molecular machinery driving its synthesis and identify potential targets for genetic engineering and selective breeding. While direct, simultaneous comparative transcriptomic and metabolomic studies profiling OA are not abundant in publicly available literature, this guide synthesizes data from multiple sources to draw cogent comparisons. A notable comparative study of the high-THC marijuana strain 'Purple Kush' and the low-THC/high-CBD hemp cultivar 'Finola' reveals significant upregulation of cannabinoid precursor pathways in the high-THC strain, suggesting a correlative increase in OA production.[1][2][3]
Quantitative Data Summary
The following table summarizes the comparative expression of key genes involved in this compound biosynthesis. The data is primarily inferred from the transcriptomic comparison of the 'Purple Kush' (putatively high OA precursor producer) and 'Finola' (putatively low OA precursor producer) strains.[1][2] It is important to note that this compound levels are not directly reported in this specific comparative study and are inferred based on the general understanding that high cannabinoid production necessitates a robust supply of OA.
| Gene | Enzyme/Protein | Putative Function in OA Biosynthesis | Comparative Expression (High OA Strain vs. Low OA Strain) |
| TKS/OLS | Tetraketide Synthase / Olivetol Synthase | Catalyzes the condensation of hexanoyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. | Upregulated in high-THC 'Purple Kush' compared to 'Finola'. |
| OAC | This compound Cyclase | Catalyzes the cyclization of the tetraketide intermediate to form this compound. | Upregulated in high-THC 'Purple Kush' compared to 'Finola'. |
| LOX | Lipoxygenase | Involved in the upstream biosynthesis of hexanoyl-CoA from fatty acids. | Co-expression with cannabinoid biosynthesis genes observed in trichomes. |
| HPL | Hydroperoxide Lyase | Also involved in the upstream biosynthesis of hexanoyl-CoA. | Co-expression with cannabinoid biosynthesis genes observed in trichomes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparative analysis of this compound-producing Cannabis strains.
RNA Sequencing (RNA-Seq) of Cannabis Trichomes
Objective: To obtain a comprehensive snapshot of the transcriptome in the primary site of cannabinoid and this compound biosynthesis.
Protocol:
-
Plant Material: Grow Cannabis sativa plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle). Collect glandular trichomes from female flowers at their peak developmental stage.
-
Trichome Isolation: Isolate trichomes by mechanical separation, for example, by shaking frozen flower buds over a series of sieves.
-
RNA Extraction: Extract total RNA from the isolated trichomes using a method suitable for plant tissues rich in secondary metabolites, such as a CTAB-based method followed by a clean-up with a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq) to generate paired-end reads.
Differential Gene Expression Analysis
Objective: To identify genes that are significantly upregulated or downregulated between high and low this compound-producing strains.
Protocol:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC and perform trimming to remove low-quality bases and adapter sequences.
-
Read Mapping: Align the quality-filtered reads to a reference Cannabis sativa genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Utilize statistical packages like DESeq2 or edgeR in R to normalize the count data and perform differential expression analysis between the high and low OA-producing sample groups. Genes with a false discovery rate (FDR) adjusted p-value below a certain threshold (e.g., < 0.05) and a log2 fold change above a specified value (e.g., > 1 or < -1) are considered differentially expressed.
Quantification of this compound by HPLC-MS/MS
Objective: To accurately measure the concentration of this compound in Cannabis plant material.
Protocol:
-
Sample Preparation: Homogenize and extract dried and ground Cannabis flower material with a suitable solvent such as methanol or a methanol/chloroform mixture.
-
Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system with a C18 reverse-phase column to separate the compounds in the extract. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid, is commonly employed.
-
Mass Spectrometry Detection: Couple the HPLC system to a tandem mass spectrometer (MS/MS) for sensitive and specific detection of this compound. The mass spectrometer is typically operated in negative electrospray ionization (ESI-) mode, and specific mass transitions for this compound are monitored.
-
Quantification: Create a calibration curve using certified reference standards of this compound at known concentrations. Quantify the this compound in the samples by comparing their peak areas to the calibration curve.
Visualizing the Pathways and Workflows
To better understand the biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: Biosynthetic pathway of this compound and its role in cannabinoid production.
Caption: Experimental workflow for comparative transcriptomics and metabolomics.
References
Safety Operating Guide
Navigating the Disposal of Olivetolic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe and compliant disposal of Olivetolic Acid.
While some safety data sheets (SDS) suggest that small quantities of this compound may be disposed of with household waste, the prevailing and most prudent approach is to treat it as a chemical waste product.[1] Disposal must always be in accordance with applicable regional, national, and local laws and regulations.[2]
Immediate Safety and Handling for Disposal
Before proceeding with the disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses with side shields or goggles, protective gloves, and a lab coat.[2] In the case of a spill, avoid creating dust. The spilled material should be mechanically taken up and placed in a suitable, labeled container for disposal.[2]
Step-by-Step Disposal Procedure
-
Waste Characterization and Segregation :
-
Treat all this compound waste as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization and Labeling :
-
Place this compound waste into a designated, sealable, and chemically compatible waste container.
-
Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound." Include the date of accumulation.
-
-
Storage of Chemical Waste :
-
Store the waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with accurate information about the waste, including its composition and volume.
-
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should also be disposed of as chemical waste.[2]
-
Uncleaned packaging should be disposed of according to official regulations and not be reused.
-
Data Presentation
No quantitative data regarding specific concentration limits or disposal quantities for this compound were available in the reviewed safety and technical documentation. The primary directive is adherence to qualitative regulatory guidelines.
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound for disposal are not provided in standard safety data sheets. The recommended procedure is collection and disposal via a licensed hazardous waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Olivetolic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Olivetolic Acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Risk Assessment
This compound is a naturally occurring organic compound that serves as a key intermediate in the biosynthesis of cannabinoids. While some safety data sheets (SDS) indicate that it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), others suggest potential health risks. Therefore, it is crucial to handle this compound with a degree of caution, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause skin and eye irritation[1][2].
Summary of Potential Hazards:
| Hazard Statement | Classification |
| H302: Harmful if swallowed | Acute Toxicity, Oral |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation |
| H317: May cause an allergic skin reaction | Skin Sensitization |
| H319: Causes serious eye irritation | Eye Irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Recommended PPE for Handling this compound:
| Body Part | Required PPE |
| Eyes/Face | Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles or a full-face shield should be worn[2][3]. |
| Hands | Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against accidental contact. |
| Body | A standard laboratory coat must be worn to protect skin and clothing from potential spills. The lab coat should be fully buttoned. |
| Respiratory | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used. For large spills, a respirator with an anti-acid filter may be necessary. |
| Feet | Closed-toe shoes must be worn at all times in the laboratory. |
Safe Handling and Operational Procedures
Adherence to the following step-by-step procedures will ensure the safe handling of this compound.
Experimental Workflow for Handling this compound:
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare a Designated Workspace: All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a spatula for transfers and avoid generating dust.
-
Dissolving and Reactions: When dissolving the acid or adding it to a reaction, do so slowly and in a controlled manner.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately.
Emergency Response Plan:
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water. |
| Major Spill | Evacuate the area and prevent entry. Ventilate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for a minor spill. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.
Waste Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal Method: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
-
Contaminated Packaging: Do not reuse the original container. Once empty, it should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
